Diethylumbelliferyl phosphate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15O6P |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
diethyl (2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C13H15O6P/c1-3-16-20(15,17-4-2)19-11-7-5-10-6-8-13(14)18-12(10)9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
LZXQXHKDCNQUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Synonyms |
diethylumbelliferyl phosphate DUBP |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Diethylumbelliferyl Phosphate: An Inhibitor of Steroidogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesterol esterase, a key enzyme in cellular cholesterol metabolism. Its primary mechanism of action involves the disruption of steroid hormone production by blocking the transport of cholesterol into the mitochondria. This inhibitory effect is not due to direct action on protein kinase A (PKA) but rather by interfering with a crucial, long-lived factor that operates downstream of PKA activation and upstream of the induction of the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides a detailed overview of the mechanism of action of DEUP, supported by available quantitative data, experimental workflows, and signaling pathway diagrams to facilitate its use in research and drug development.
Introduction
Diethylumbelliferyl phosphate (DEUP) is a specialized chemical probe used to investigate the intricate pathways of steroidogenesis. Structurally, it is an organophosphate derivative of 7-hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone. Unlike its close structural relative, 4-Methylumbelliferyl Phosphate (MUP), which serves as a fluorogenic substrate for phosphatases, the diethylphosphate (B48627) moiety of DEUP renders it a potent inhibitor, particularly of cholesterol esterase (also known as neutral cholesteryl ester hydrolase).[1][2][3][4] This inhibitory action has significant downstream consequences on the synthesis of steroid hormones, making DEUP a valuable tool for dissecting the molecular events that govern this critical physiological process.
Mechanism of Action: Inhibition of Steroidogenesis
The principal mechanism of action of DEUP is the inhibition of steroidogenesis. This is achieved by impeding the rate-limiting step in steroid hormone production: the transport of cholesterol from the outer to the inner mitochondrial membrane.[1][2][4][5] This process is critically dependent on the Steroidogenic Acute Regulatory (StAR) protein.[6][7][8]
DEUP's inhibitory effect is not exerted directly on the primary signaling cascade that initiates steroidogenesis. Studies have shown that DEUP does not inhibit the activity of protein kinase A (PKA), a central enzyme in the cyclic AMP (cAMP) signaling pathway that is activated by trophic hormones. Instead, DEUP acts on a yet-to-be-fully-identified "long-lived factor" that is essential for the induction of the StAR protein following PKA activation. By interfering with this factor, DEUP effectively blocks the synthesis of StAR, thereby preventing mitochondrial cholesterol transport and halting the steroidogenic pathway.
Signaling Pathway
The synthesis of steroid hormones in tissues like the adrenal glands and gonads is primarily regulated by the cAMP/PKA signaling pathway. This pathway is initiated by the binding of trophic hormones to their cell surface receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates a variety of downstream targets, ultimately leading to the transcription and translation of the StAR protein. DEUP intervenes in this pathway at a point between PKA activation and the induction of StAR protein expression.
Quantitative Data
The inhibitory potency of this compound has been quantified against its primary target, cholesterol esterase. The available data is summarized in the table below.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | Cholesterol Esterase | 11.6 μM | [1][2][4] |
Note: Further quantitative data, such as a detailed dose-response curve for the inhibition of progesterone (B1679170) synthesis in MA-10 Leydig cells, is indicated in the literature but the specific data points were not available in the accessed resources.
Experimental Protocols
While a precise, step-by-step protocol from a primary research article detailing the use of DEUP as a steroidogenesis inhibitor was not accessible, a general methodology can be inferred from the available literature for its application in a cell-based assay using a steroidogenic cell line such as MA-10 Leydig cells.
General Protocol: Inhibition of Steroidogenesis in MA-10 Leydig Cells
Objective: To determine the inhibitory effect of this compound on stimulated progesterone production in MA-10 Leydig cells.
Materials:
-
MA-10 Leydig cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum)
-
This compound (DEUP)
-
Stimulating agent (e.g., human Chorionic Gonadotropin (hCG) or dibutyryl-cAMP (dbcAMP))
-
Phosphate Buffered Saline (PBS)
-
Reagents for progesterone quantification (e.g., ELISA kit)
-
Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture MA-10 Leydig cells in appropriate flasks or plates until they reach the desired confluency.
-
Plating: Seed the MA-10 cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with DEUP: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO). Dilute the DEUP stock solution in cell culture medium to achieve a range of final concentrations. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DEUP. Include a vehicle control (medium with solvent only). Incubate for a predetermined period.
-
Stimulation: Following the pre-incubation with DEUP, add the stimulating agent (e.g., hCG or dbcAMP) to the wells to induce steroidogenesis.
-
Incubation: Incubate the cells for a specified time (e.g., 2-4 hours) to allow for progesterone synthesis and secretion into the medium.
-
Sample Collection: Collect the cell culture medium from each well for progesterone analysis.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them. Determine the total protein concentration in each well to normalize the progesterone measurements.
-
Progesterone Quantification: Measure the concentration of progesterone in the collected medium using a suitable method, such as an ELISA.
-
Data Analysis: Normalize the progesterone concentration to the total protein content for each well. Plot the normalized progesterone production against the concentration of DEUP to determine the dose-dependent inhibitory effect.
Conclusion
This compound serves as a critical research tool for the study of steroidogenesis. Its well-defined role as an inhibitor of cholesterol esterase and its subsequent, indirect blockade of StAR protein induction provide a specific point of intervention for researchers seeking to modulate steroid hormone synthesis. The information provided in this technical guide, including the mechanism of action, quantitative inhibitory data, and a generalized experimental framework, offers a solid foundation for the effective application of DEUP in a research setting. Further investigation into the precise identity and nature of the "long-lived factor" affected by DEUP will undoubtedly provide deeper insights into the complex regulation of steroidogenesis.
References
- 1. The inhibitory effects of lead on steroidogenesis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of progesterone on the expression of steroidogenic acute regulatory protein in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gigantol Improves Cholesterol Metabolism and Progesterone Biosynthesis in MA-10 Leydig Cells | MDPI [mdpi.com]
- 5. High concentrations of progesterone inhibit the expression of genes related to steroid metabolism in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the cholesterol ester cycle and progesterone synthesis by juvenile hormone in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finasteride blocks progesterone synthesis in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inositol phosphate/diacylglycerol pathway in MA-10 Leydig tumor cells. Activation by arginine vasopressin and lack of effect of epidermal growth factor and human choriogonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethylumbelliferyl Phosphate: Synthesis, Chemical Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethylumbelliferyl phosphate (B84403) (DEUP), a fluorogenic compound with significant applications in biomedical research and drug development. This document details its synthesis, chemical properties, and its utility as a substrate for enzymatic assays, particularly for cholesterol esterase.
Introduction
Diethylumbelliferyl phosphate is a synthetic organophosphate compound that serves as a valuable tool for the detection and quantification of various hydrolase enzymes. Its core structure is based on 4-methylumbelliferone (B1674119), a fluorescent coumarin. Upon enzymatic cleavage of the phosphate group, the highly fluorescent 4-methylumbelliferone is released, providing a sensitive method for monitoring enzyme activity. DEUP is particularly noted as a selective and potent inhibitor of cholesterol esterase, playing a crucial role in the study of steroidogenesis and lipid metabolism.[1][2][3]
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇O₆P | [4][5][6] |
| Molecular Weight | 312.25 g/mol | [4][5][6] |
| CAS Number | 897-83-6 | [4][5][6] |
| Appearance | Colorless to yellow oil | [4][7] |
| Purity | ≥98% (HPLC) | [4][5][6] |
| Solubility | Soluble in DMSO (>5 mg/mL) | [4][7] |
| Storage Conditions | -20°C | [4][7] |
| IC₅₀ for Cholesterol Esterase | 11.6 µM | [1][2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the phosphorylation of 4-methylumbelliferone using diethyl chlorophosphate. This reaction involves the formation of a phosphate ester bond between the hydroxyl group of 4-methylumbelliferone and the phosphorus atom of diethyl chlorophosphate.
Synthesis Pathway
The synthesis pathway involves two main stages: the preparation of the phosphorylating agent, diethyl chlorophosphate, and the subsequent reaction with 4-methylumbelliferone.
Experimental Protocols
3.2.1. Synthesis of Diethyl Chlorophosphate
Diethyl chlorophosphate can be prepared via the Atherton-Todd reaction by chlorinating diethyl phosphite (B83602) with carbon tetrachloride or by the reaction of phosphoryl chloride with ethanol in the presence of a base like triethylamine.[1][8]
-
Materials: Phosphoryl chloride, ethanol, triethylamine, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphoryl chloride in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add a solution of ethanol and triethylamine in the same solvent to the cooled phosphoryl chloride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The solvent is removed under reduced pressure, and the crude diethyl chlorophosphate is purified by vacuum distillation.
-
3.2.2. Synthesis of this compound
-
Materials: 4-Methylumbelliferone, diethyl chlorophosphate, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Procedure:
-
Dissolve 4-methylumbelliferone and the base in the anhydrous solvent in a flask under an inert atmosphere.
-
Slowly add a solution of diethyl chlorophosphate in the same solvent to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a colorless to yellow oil.
-
Chemical Properties and Applications in Enzymatic Assays
Fluorogenic Properties
The utility of this compound as a fluorogenic substrate lies in the enzymatic hydrolysis of the phosphate ester bond, which releases the highly fluorescent 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone is pH-dependent.
| pH | Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |
| 4.6 | 330 | 445-454 | [1] |
| 7.4 | 370 | 445-454 | [1] |
| 10.4 | 385 | 445-454 | [1] |
This pH-dependent fluorescence necessitates careful buffer selection for enzymatic assays to ensure optimal signal detection.
Application in Cholesterol Esterase Assays
This compound is a valuable tool for studying cholesterol esterase activity. The enzymatic reaction can be monitored by the increase in fluorescence resulting from the liberation of 4-methylumbelliferone.
4.2.1. Experimental Protocol for Cholesterol Esterase Assay
This protocol is adapted from general fluorometric lipase (B570770) and esterase assays.[4][9]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing a detergent like Triton X-100 to solubilize the substrate).
-
Cholesterol esterase enzyme solution.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Pipette the enzyme solution and the assay buffer into the wells of the microplate.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm (optimal wavelengths may need to be determined empirically based on the specific buffer and instrument used).
-
The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time.
-
A standard curve using known concentrations of 4-methylumbelliferone should be prepared to convert the fluorescence units into the amount of product formed.
-
Biological Activity and Signaling Pathways
This compound is a known inhibitor of cholesterol esterase, which plays a critical role in cellular cholesterol metabolism and steroid hormone production. By inhibiting this enzyme, DEUP can block the hydrolysis of cholesteryl esters, thereby reducing the intracellular pool of free cholesterol available for steroidogenesis. This inhibitory action affects the transport of cholesterol into the mitochondria, a key step in the synthesis of steroid hormones.[1][2]
Conclusion
This compound is a versatile and highly sensitive fluorogenic substrate and inhibitor for cholesterol esterase and other lipases. Its synthesis, while requiring careful handling of organophosphorus reagents, is achievable through established chemical routes. The well-characterized fluorescence properties of its hydrolysis product, 4-methylumbelliferone, allow for the development of robust and continuous enzymatic assays. This makes DEUP an invaluable tool for researchers in biochemistry, cell biology, and drug discovery who are investigating lipid metabolism and related enzymatic pathways.
References
- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 2. Fluorometric assay for the hydrolytic activity of lipase using fatty acyl esters of 4-methylumbelliferone | Scilit [scilit.com]
- 3. 4-Methylumbelliferone inhibits the phosphorylation of hyaluronan synthase 2 induced by 12-O-tetradecanoyl-phorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIETHYL CHLOROPHOSPHITE synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rjpn.org [rjpn.org]
- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 9. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Umbelliferyl Phosphate Derivatives in Steroidogenesis Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the role of Diethylumbelliferyl phosphate (B84403) (DEUP) and related fluorogenic substrates in the study of steroidogenesis. It clarifies that DEUP acts as an inhibitor of crucial steps in steroid hormone synthesis, while structurally similar compounds are instrumental in assaying the activity of phosphatases, key regulators of steroidogenic signaling pathways.
Introduction: Understanding the Tools for Steroidogenesis Research
Steroidogenesis is a complex, tightly regulated biological process responsible for the synthesis of steroid hormones. Research into the intricate signaling pathways that govern this process relies on specific chemical tools to probe and quantify the activity of key enzymes. Umbelliferyl phosphate derivatives are a class of such tools, primarily serving two distinct functions in this field of study: as inhibitors of steroidogenesis and as fluorogenic substrates for enzyme activity assays.
A notable member of this class, Diethylumbelliferyl phosphate (DEUP), functions as an inhibitor of steroidogenesis. It has been shown to block the process primarily by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1] Furthermore, DEUP inhibits the cyclic AMP (cAMP)-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor for cholesterol transport to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of most steroid hormones.[1][2][3]
Conversely, other umbelliferyl phosphate derivatives, such as 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), are not inhibitors but rather fluorogenic substrates.[4][5][6][7] These compounds are widely used to measure the activity of various phosphatases.[4][5][7] Phosphatases play a critical role in the signal transduction pathways that regulate steroidogenesis, making the assays that use these substrates invaluable for understanding the modulation of steroid hormone production.[2][8][9][10]
This guide will provide an in-depth exploration of both the inhibitory effects of DEUP on steroidogenesis and the application of fluorogenic umbelliferyl phosphate substrates in quantifying phosphatase activity within steroidogenic signaling cascades.
The Role of Phosphatases in Steroidogenesis Signaling
The synthesis of steroid hormones is predominantly regulated by trophic hormones that activate intracellular signaling cascades, with protein phosphorylation and dephosphorylation being central to this regulation.[8][11] Protein phosphatases, by removing phosphate groups from proteins, act as critical modulators of these signaling pathways, influencing both the induction and termination of the steroidogenic response.[8][9]
Several types of phosphatases are implicated in the regulation of steroidogenesis:
-
Protein Phosphatase 1 (PP1) and 2A (PP2A): These serine/threonine phosphatases are involved in the cAMP-dependent signaling pathway that leads to the expression of the StAR protein.[2] Inhibition of PP1 and PP2A has been shown to reduce StAR protein expression and, consequently, steroid hormone synthesis.[2] However, some studies suggest that the effect of PP1/PP2A inhibitors on steroidogenesis might be due to a general inhibition of protein synthesis.[12] In MA-10 Leydig cells, 8Br-cAMP stimulation has been shown to cause a temporary inhibition of PP2A activity, while PP1 activity remained unchanged.[12]
-
Protein Tyrosine Phosphatases (PTPs): Trophic hormone stimulation of steroidogenic cells leads to an increase in PTP activity through a PKA-dependent mechanism.[10][13] This PTP activity is essential for the induction of the StAR protein.[13] The inhibition of PTPs has been demonstrated to block the rounding of Y1 adrenocortical cells and their steroidogenic response to forskolin, a cAMP-elevating agent.[14]
-
MAP Kinase Phosphatases (MKPs): In steroidogenic cells, MKPs, such as MKP-1, are involved in the deactivation of the hormonal signal in ERK-dependent processes, including steroid synthesis.[8][9]
The interplay between kinases and phosphatases ensures a precise and transient steroidogenic response to hormonal stimuli.
Quantitative Data on the Effects of Phosphatase Inhibitors on Steroidogenesis
The following tables summarize quantitative data from studies investigating the impact of phosphatase inhibitors on steroid production in cell culture models.
Table 1: Effect of Calpeptin (a PTP Inhibitor) on Forskolin-Stimulated Steroidogenesis in Y1 Adrenocortical Cells
| Treatment | Steroid Production (% of Control) |
| Control | 100% |
| Forskolin (FSK) | 242 ± 14% |
| FSK + Calpeptin (CP) | 113 ± 18% |
Data adapted from a study on the effects of PTP inhibition on steroidogenesis.[14]
Table 2: Effect of Phenylarsine Oxide (a PTP Inhibitor) on ACTH-Stimulated Steroidogenesis in Y1 Adrenocortical Cells
| Treatment | Progesterone Production (ng/mL) |
| ACTH | 318 ± 30 |
| ACTH + Phenylarsine Oxide (2.5 µM) | 145 ± 18 |
Data adapted from a study demonstrating the role of PTPs in StAR protein induction.[13]
Experimental Protocols
General Protocol for Measuring Phosphatase Activity using a Fluorogenic Substrate
This protocol provides a general framework for assaying phosphatase activity in cell lysates using a fluorogenic substrate like 4-methylumbelliferyl phosphate (MUP).
Materials:
-
Cell lysate from steroidogenic cells (e.g., H295R, MA-10, Y1)
-
Fluorogenic substrate solution (e.g., 10 mM 4-methylumbelliferyl phosphate disodium (B8443419) salt in deionized water)[15]
-
Assay Buffer (e.g., Fluorescent Assay Buffer)[15]
-
Dilution Buffer[15]
-
96-well black microplate
-
Fluorometer with excitation at ~360 nm and emission at ~440 nm[15]
Procedure:
-
Sample Preparation:
-
Culture steroidogenic cells to the desired confluency.
-
Treat cells with experimental compounds (e.g., hormones, inhibitors) for the specified duration.
-
Prepare cell lysates using a suitable lysis buffer. It is recommended to use methods that effectively remove free phosphate, which can interfere with the assay.[16]
-
Determine the protein concentration of the cell lysates to ensure equal loading.
-
-
Assay Setup:
-
In a 96-well black microplate, add a specific volume of cell lysate to each well.
-
Include appropriate controls, such as a negative control (lysis buffer without cell lysate) to measure background fluorescence and a positive control (purified phosphatase).
-
Add Dilution Buffer and Assay Buffer to each well according to the manufacturer's instructions.[15]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Mix the contents of the wells gently.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 440 nm emission for MUP).[15]
-
Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.
-
Incubate the plate in the dark at room temperature between readings.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Calculate the rate of the enzymatic reaction (change in fluorescence over time).
-
Normalize the phosphatase activity to the protein concentration of the cell lysate.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Phosphatase Regulation in Steroidogenesis
Caption: Role of phosphatases and DEUP in the steroidogenic signaling pathway.
Experimental Workflow for a Fluorogenic Phosphatase Assay
Caption: Workflow for quantifying phosphatase activity using a fluorogenic substrate.
Conclusion
This compound and its analogs are valuable chemical probes for dissecting the molecular mechanisms of steroidogenesis. While DEUP serves as a specific inhibitor, primarily targeting cholesterol transport and StAR protein accumulation, other umbelliferyl phosphate derivatives like MUP are indispensable as fluorogenic substrates for assaying phosphatase activity. The strategic use of these compounds allows researchers to investigate the critical roles of phosphatases in modulating the signaling pathways that control steroid hormone synthesis. A thorough understanding of how to apply these tools is essential for advancing research in endocrinology and for the development of novel therapeutics targeting steroid-related disorders.
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoprotein phosphatases regulate steroidogenesis by influencing StAR gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Protein Phosphorylation and Tyrosine Phosphatases in the Adrenal Regulation of Steroid Synthesis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Protein Phosphorylation and Tyrosine Phosphatases in the Adrenal Regulation of Steroid Synthesis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine phosphatases in steroidogenic cells: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinases and protein phosphorylation as regulators of steroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein serine/threonine phosphatase 2A activity is inhibited by cAMP in MA-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The obligatory action of protein tyrosine phosphatases in ACTH-stimulated steroidogenesis is exerted at the level of StAR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of protein tyrosine phosphatase activity blocks shape change & steroidogenesis in Y1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Non-Radioactive Phosphatase Assay Systems [worldwide.promega.com]
DEUP: A Selective Cholesterol Esterase Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP), also known as UBP, is a potent and selective organophosphate inhibitor of cholesterol esterase (CEase), also referred to as sterol esterase.[1][2] This enzyme plays a crucial role in cholesterol metabolism by catalyzing the hydrolysis of cholesterol esters into free cholesterol and fatty acids. By inhibiting this process, DEUP has emerged as a valuable tool for studying cholesterol transport and steroidogenesis, and as a potential lead compound in the development of therapeutics for conditions associated with aberrant cholesterol metabolism. This technical guide provides a comprehensive overview of DEUP, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
DEUP's primary mechanism of action involves the inhibition of cholesterol esterase, which in turn disrupts the mobilization of cholesterol from lipid droplets. This has a significant downstream effect on steroidogenesis, a process heavily reliant on a steady supply of free cholesterol to the mitochondria.
Inhibition of Steroidogenesis
DEUP blocks steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1][2] This is a critical rate-limiting step in the synthesis of all steroid hormones. Specifically, DEUP has been shown to inhibit the cyclic AMP (cAMP)-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[1] The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.
Signaling Pathway Interference
Interestingly, DEUP does not directly inhibit the activity of protein kinase A (PKA), a key enzyme in the cAMP signaling cascade.[1] Instead, studies suggest that DEUP acts on a "long-lived factor" that operates downstream of PKA activation but upstream of StAR protein induction.[1] This indicates that DEUP interferes with a specific component of the signaling pathway that regulates the availability or transport of the StAR protein to the mitochondria, rather than the general cAMP/PKA signaling pathway itself.
Quantitative Inhibitory Data
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 11.6 µM | Cholesterol Esterase | [2][3] |
Note: Further research is required to determine the inhibition constant (Ki), association (kon), and dissociation (koff) rates to fully characterize the kinetics of DEUP's interaction with cholesterol esterase. Additionally, quantitative selectivity profiling against other esterases, such as pancreatic lipase (B570770) and acetylcholinesterase, has not been reported.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of DEUP as a cholesterol esterase inhibitor.
In Vitro Cholesterol Esterase Inhibition Assay
This protocol is adapted from general colorimetric assays for cholesterol esterase activity and can be used to determine the inhibitory potential of DEUP.[4][5][6][7][8]
Principle:
The assay measures the activity of cholesterol esterase by quantifying the amount of a chromogenic product formed from the hydrolysis of a synthetic substrate, p-nitrophenyl butyrate (B1204436) (pNPB). In the presence of an inhibitor like DEUP, the rate of product formation will decrease.
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (pNPB)
-
Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl
-
Sodium taurocholate
-
DEUP (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of porcine pancreatic cholesterol esterase (e.g., 1 mg/mL in phosphate buffer) and dilute to a working concentration (e.g., 1 µg/mL) immediately before use.
-
Prepare a 0.2 mM solution of pNPB in the phosphate buffer.
-
Prepare a 5.16 mM solution of sodium taurocholate in the phosphate buffer.
-
Prepare a series of dilutions of DEUP at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
100 µL of 5.16 mM sodium taurocholate
-
90 µL of 0.2 mM pNPB
-
10 µL of DEUP solution at different concentrations (or solvent control).
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of the cholesterol esterase working solution (1 µg/mL) to each well to start the reaction.
-
-
Measurement:
-
Immediately after adding the enzyme, measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of DEUP.
-
Determine the percentage of inhibition for each DEUP concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the DEUP concentration to generate a dose-response curve and calculate the IC50 value.
-
Measurement of Cellular Cholesterol and Cholesteryl Esters
This protocol outlines a general method for extracting and quantifying free and esterified cholesterol from cultured cells treated with DEUP.[9][10]
Principle:
Cellular lipids are extracted using an organic solvent mixture. The extracted lipids are then separated by thin-layer chromatography (TLC), and the free cholesterol and cholesteryl ester fractions are quantified.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
DEUP
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v) extraction solvent
-
TLC plates (silica gel)
-
Developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other suitable visualization agent
-
Cholesterol and cholesteryl oleate (B1233923) standards
-
Densitometer or other quantification instrument
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of DEUP or vehicle control for a specified period (e.g., 24 hours).
-
-
Lipid Extraction:
-
Wash the cell monolayer with ice-cold PBS.
-
Add the hexane/isopropanol extraction solvent to the cells and incubate for 30 minutes.
-
Collect the solvent and repeat the extraction.
-
Combine the extracts and evaporate the solvent under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).
-
Spot the samples and cholesterol/cholesteryl oleate standards onto a TLC plate.
-
Develop the plate in the developing solvent until the solvent front reaches near the top.
-
Dry the plate and visualize the lipid spots using iodine vapor.
-
-
Quantification:
-
Identify the spots corresponding to free cholesterol and cholesteryl esters by comparing with the standards.
-
Quantify the amount of cholesterol in each spot using a densitometer.
-
Calculate the concentration of free and esterified cholesterol per mg of cell protein.
-
References
- 1. Diethylumbelliferyl phosphate inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the mechanism of action of the Steroidogenic Acute Regulatory (StAR) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DisseCCTing Phospholipid Function in Lipid Droplet Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nature of the inhibition of cholesterol esterase by delta 1-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phcogres.com [phcogres.com]
- 7. Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound = 98 HPLC, oil 897-83-6 [sigmaaldrich.com]
- 9. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 10. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Impact of Diethylumbelliferyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesteryl ester hydrolase, an enzyme critical in the mobilization of cholesterol from intracellular lipid stores. This inhibitory action positions DEUP as a significant modulator of steroidogenesis, the biochemical pathway responsible for the synthesis of steroid hormones. By impeding the availability of free cholesterol, DEUP effectively curtails the production of downstream steroid products. This technical guide provides a comprehensive overview of the biochemical pathway affected by DEUP, detailed experimental protocols for studying its effects, and a visual representation of the underlying molecular mechanisms.
Introduction
Steroid hormones, a class of lipids derived from cholesterol, are essential signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and sexual development. The synthesis of these hormones, termed steroidogenesis, is a tightly regulated process initiated by the transport of cholesterol into the mitochondria. Diethylumbelliferyl phosphate (DEUP) has been identified as a valuable research tool for investigating the intricacies of this pathway due to its specific inhibitory effect on cholesteryl ester hydrolase. This document serves as a technical resource for researchers employing DEUP to dissect the mechanisms of steroidogenesis and for professionals in drug development exploring cholesterol metabolism as a therapeutic target.
The Affected Biochemical Pathway: Steroidogenesis
The primary biochemical pathway affected by this compound is steroidogenesis , with a specific impact on the initial steps of cholesterol mobilization and transport.
Mechanism of Action of this compound
DEUP is an organophosphate that acts as an inhibitor of cholesteryl ester hydrolase (also known as hormone-sensitive lipase). This enzyme is responsible for hydrolyzing cholesteryl esters stored in cytoplasmic lipid droplets, releasing free cholesterol. This free cholesterol is the essential substrate for steroid hormone synthesis.
The inhibition of cholesteryl ester hydrolase by DEUP leads to a cascade of downstream effects:
-
Reduced Availability of Free Cholesterol: By blocking the breakdown of cholesteryl esters, DEUP diminishes the intracellular pool of free cholesterol available for transport.
-
Inhibition of Cholesterol Transport into Mitochondria: The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroidogenesis. This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein . The cAMP-stimulated mitochondrial accumulation of the StAR protein is significantly blocked by DEUP.[1]
-
Decreased Steroid Hormone Synthesis: With the supply of cholesterol to the inner mitochondrial membrane curtailed, the first enzymatic step of steroidogenesis, the conversion of cholesterol to pregnenolone (B344588) by the enzyme P450scc (cytochrome P450 side-chain cleavage), is inhibited. This leads to a dose-dependent decrease in the synthesis of all downstream steroid hormones, such as progesterone (B1679170).[1]
Impact on Lactate (B86563) Production
Interestingly, DEUP has also been shown to inhibit stimulated lactate production, another cAMP-dependent process.[1] This suggests that DEUP's effects may extend beyond the direct inhibition of cholesteryl ester hydrolase and could involve interference with a more general, long-lived factor within the cAMP/PKA signaling pathway.[1] However, it is crucial to note that DEUP does not directly inhibit the activity of Protein Kinase A (PKA).[1]
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative dose-response data for this compound's effect on StAR protein accumulation, progesterone synthesis, or lactate production. While studies mention a dose-dependent inhibition, the precise data points required to construct detailed tables are not available in the accessed resources. The IC50 value for cholesterol esterase inhibition has been reported as 11.6 μM.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on steroidogenesis and related cellular processes.
Cell Culture and Treatment (MA-10 Leydig Cells)
MA-10 mouse Leydig tumor cells are a well-established model for studying steroidogenesis.
-
Cell Culture:
-
Culture MA-10 cells in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified atmosphere of 5% CO2 at 37°C.
-
Plate cells in appropriate culture vessels (e.g., 24-well plates for steroidogenesis assays) and allow them to adhere and reach the desired confluency.
-
-
DEUP Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, wash the cells with serum-free medium.
-
Add fresh serum-free medium containing the desired concentrations of DEUP to the cells. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells with DEUP for the desired period (e.g., 30 minutes) before adding a stimulant for steroidogenesis.
-
-
Stimulation of Steroidogenesis:
-
To induce steroidogenesis, add a stimulating agent such as dibutyryl cyclic AMP (dbcAMP) (e.g., 1 mM) to the culture medium.
-
Incubate the cells for the desired time (e.g., 2 hours) to allow for steroid production.
-
Steroidogenesis Assay (Progesterone Measurement)
-
Sample Collection:
-
After the incubation period, collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells and store the supernatant at -20°C until analysis.
-
-
Progesterone Quantification (Radioimmunoassay - RIA):
-
Progesterone levels in the culture medium can be quantified using a specific radioimmunoassay kit following the manufacturer's instructions.
-
Results are typically expressed as ng of progesterone produced per mg of cell protein.
-
-
Cell Lysis and Protein Quantification:
-
After collecting the medium, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., 0.5 M NaOH).
-
Determine the protein concentration of the cell lysates using a standard method such as the Bradford or Lowry assay.
-
Western Blot Analysis for StAR Protein
-
Cell Lysis:
-
Following treatment and stimulation, wash the cells with cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the StAR protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cholesterol Esterase Activity Assay
-
Principle: This assay measures the hydrolysis of a cholesterol ester substrate by cholesterol esterase, which can be coupled to a colorimetric or fluorometric detection system.
-
Procedure (General):
-
Prepare a cell or tissue homogenate in a suitable buffer.
-
Add the homogenate to a reaction mixture containing a cholesterol ester substrate (e.g., cholesteryl oleate) and a detection system (e.g., cholesterol oxidase, HRP, and a chromogenic or fluorogenic substrate).
-
Incubate the reaction at 37°C.
-
Measure the change in absorbance or fluorescence over time, which is proportional to the cholesterol esterase activity.
-
To test the inhibitory effect of DEUP, pre-incubate the homogenate with various concentrations of DEUP before adding the substrate.
-
Lactate Production Assay
-
Principle: Lactate concentration in the culture medium can be measured using a lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric product.
-
Procedure (General):
-
Collect the culture medium from cells treated with or without DEUP and a stimulant.
-
Follow the instructions of a commercial lactate assay kit. This usually involves adding the culture medium to a reaction mixture containing lactate oxidase and a detection reagent.
-
Incubate the reaction for the specified time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1. Biochemical pathway of steroidogenesis highlighting the inhibitory action of this compound (DEUP).
References
The Organophosphate Nature of Diethylumbelliferyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is a synthetic compound classified as an organophosphate. It is widely recognized in the scientific community as a potent inhibitor of cholesteryl ester hydrolase (CEH), a key enzyme in cholesterol metabolism. This technical guide provides an in-depth exploration of the biochemical properties of DEUP, its mechanism of action, and its impact on cellular signaling pathways, with a particular focus on steroidogenesis. This document synthesizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of the molecular interactions and pathways influenced by this compound.
Chemical and Physical Properties
DEUP is an ester of phosphoric acid and a derivative of umbelliferone, a natural fluorescent product. Its organophosphate nature is defined by the presence of a phosphate group bonded to an organic moiety.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇O₆P | [PubChem CID: 13477] |
| Molecular Weight | 312.25 g/mol | [PubChem CID: 13477] |
| CAS Number | 897-83-6 | [PubChem CID: 13477] |
| Appearance | Colorless to light yellow oil | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
| Storage | -20°C | Sigma-Aldrich |
Biochemical Activity: Inhibition of Cholesteryl Ester Hydrolase
The primary and most well-characterized biochemical function of DEUP is the inhibition of cholesteryl ester hydrolase (CEH), also known as cholesterol esterase. This enzyme is responsible for the hydrolysis of cholesteryl esters into free cholesterol and fatty acids.
Quantitative Inhibition Data
DEUP is a potent inhibitor of CEH, with a reported half-maximal inhibitory concentration (IC50) in the micromolar range.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 11.6 µM | Not Specified | Sigma-Aldrich |
| Maximal Inhibition of nCEH | ~70% | Fu5AH rat hepatoma cell homogenates | (Harrison et al., 1990) |
| Effective Concentration for nCEH Inhibition | > 0.3 mM | Fu5AH rat hepatoma cell homogenates | (Harrison et al., 1990) |
| Inhibition Constant (Ki) | Determined using CARS microscopy | J774A.1 macrophages | (Wang et al., 2011) |
Note: The specific value for the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) have not been consistently reported in the readily available literature. Further kinetic studies are required for a complete understanding of the enzyme-inhibitor interaction.
Experimental Protocol: In Vitro Cholesterol Esterase Inhibition Assay
This protocol is adapted from a standard colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (pNPB)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Diethylumbelliferyl phosphate (DEUP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of DEUP in DMSO.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Varying concentrations of DEUP (or solvent control)
-
pNPB solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the cholesterol esterase solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each DEUP concentration compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the DEUP concentration to determine the IC50 value.
Workflow for Cholesterol Esterase Inhibition Assay
Caption: Workflow for determining the IC50 of DEUP on cholesterol esterase.
Mechanism of Action: Inhibition of Steroidogenesis
A significant consequence of CEH inhibition by DEUP is the disruption of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones from cholesterol.
Signaling Pathway
DEUP's primary mechanism in inhibiting steroidogenesis is the blockade of cholesterol transport into the mitochondria. This crucial step is mediated by the Steroidogenic Acute Regulatory (StAR) protein. By inhibiting the delivery of cholesterol, the substrate for the first and rate-limiting enzyme in steroidogenesis (P450scc), DEUP effectively halts the entire pathway. It is important to note that DEUP does not directly inhibit Protein Kinase A (PKA), a key upstream regulator of StAR expression. Instead, it is suggested to act on a long-lived factor downstream of PKA activation.
Signaling Pathway of DEUP-Mediated Steroidogenesis Inhibition
Caption: DEUP inhibits steroidogenesis by blocking cholesterol transport.
Dose-Dependent Inhibition of Progesterone (B1679170) Synthesis
The inhibition of StAR protein accumulation by DEUP is dose-dependent and directly correlates with a decrease in progesterone synthesis in steroidogenic cells.
| DEUP Concentration | Inhibition of Progesterone Synthesis | Cell Line | Reference |
| Dose-dependent | Parallel inhibition of StAR accumulation | MA-10 Leydig cells | (Choi et al., 1995) |
Experimental Protocol: Steroidogenesis Inhibition Assay
This protocol provides a general framework for assessing the effect of DEUP on steroid production in a steroidogenic cell line like MA-10 Leydig cells or H295R adrenal cells.
Materials:
-
MA-10 Leydig cells or H295R adrenal cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Fetal Bovine Serum (FBS)
-
Forskolin (B1673556) (to stimulate steroidogenesis)
-
This compound (DEUP)
-
Reagents for steroid hormone quantification (e.g., ELISA kit for progesterone or testosterone)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture MA-10 or H295R cells in appropriate medium until they reach a desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal steroidogenesis.
-
Treatment:
-
Pre-treat the cells with various concentrations of DEUP for a specific duration (e.g., 1-2 hours).
-
Stimulate steroidogenesis by adding a known concentration of forskolin (e.g., 10 µM) to the medium.
-
Incubate for a further period (e.g., 2-24 hours).
-
-
Sample Collection: Collect the cell culture medium for steroid hormone analysis. Lyse the cells to measure total protein content for normalization.
-
Hormone Quantification: Measure the concentration of the steroid of interest (e.g., progesterone, testosterone) in the collected medium using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Normalize the steroid hormone concentrations to the total protein content. Compare the steroid levels in DEUP-treated cells to the forskolin-stimulated control to determine the extent of inhibition.
Experimental Workflow for Steroidogenesis Inhibition Assay
Caption: Workflow for assessing DEUP's effect on steroid production.
Effects on Other Lipases
While DEUP is a well-established inhibitor of cholesterol esterase, its effects on other lipases are less characterized. Organophosphates as a class are known to inhibit various serine hydrolases.
| Lipase | Effect of DEUP | Reference/Note |
| Hormone-Sensitive Lipase (HSL) | Likely inhibited | HSL is also a neutral cholesteryl ester hydrolase. Direct comparative studies with quantitative data are lacking. |
| Pancreatic Lipase | Likely inhibited | Organophosphates are known to inhibit pancreatic lipase. Direct studies with DEUP are needed for confirmation. |
| Lipoprotein Lipase (LPL) | Unknown | No specific data on the effect of DEUP on LPL was found in the reviewed literature. |
Further research is required to fully elucidate the selectivity profile of DEUP against a broader range of lipases and esterases.
Conclusion
This compound is a valuable research tool for studying cholesterol metabolism and steroidogenesis due to its potent inhibitory effects on cholesteryl ester hydrolase. Its organophosphate nature underlies its mechanism of action, which ultimately leads to a dose-dependent reduction in steroid hormone production by limiting the availability of cholesterol substrate to the mitochondrial steroidogenic machinery. The provided experimental protocols and pathway diagrams offer a framework for researchers to investigate the multifaceted effects of this compound. Future studies should focus on a more detailed kinetic analysis of its enzymatic inhibition and a comprehensive evaluation of its selectivity against other lipolytic enzymes to further refine its utility as a specific pharmacological inhibitor.
Diethylumbelliferyl Phosphate and Its Impact on Cellular Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound recognized primarily for its role as a potent inhibitor of cholesterol esterase. This characteristic underpins its significant biological effect on cellular cholesterol metabolism, particularly its ability to disrupt steroidogenesis. The primary mechanism of action involves the inhibition of cholesterol transport into the mitochondria, a critical step for the synthesis of steroid hormones. This guide provides a comprehensive technical overview of the effects of DEUP on cholesterol transport, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved biological pathways.
Core Mechanism of Action: Inhibition of Mitochondrial Cholesterol Transport
DEUP's principal effect on cholesterol transport is the blockade of cholesterol entry into the mitochondria of steroidogenic cells. This process is fundamental for steroidogenesis, where cholesterol serves as the precursor for all steroid hormones. The rate-limiting step in steroidogenesis is the transfer of cholesterol from the outer to the inner mitochondrial membrane.
DEUP interferes with this crucial step by inhibiting the accumulation of the Steroidogenic Acute Regulatory Protein (StAR) in the mitochondria.[1] StAR is a key mediator of mitochondrial cholesterol transport, and its inhibition directly leads to a decrease in the substrate pool of cholesterol available for the first enzymatic step in steroid synthesis, which is catalyzed by the P450 side-chain cleavage enzyme (P450scc) located on the inner mitochondrial membrane.[1]
The inhibitory effect of DEUP on StAR accumulation is dose-dependent and directly correlates with a reduction in progesterone (B1679170) synthesis, a major steroid hormone produced in many steroidogenic cells.[1]
Signaling Pathway of DEUP's Action on Steroidogenesis
The following diagram illustrates the signaling pathway affected by DEUP, leading to the inhibition of steroidogenesis.
Quantitative Data on DEUP's Inhibitory Effects
DEUP exhibits a dose-dependent inhibition of both StAR protein accumulation in the mitochondria and subsequent progesterone synthesis in steroidogenic cells, such as MA-10 Leydig cells.[1]
| Parameter | IC50 | Cell Line | Notes | Reference |
| Disruption of Steroidogenesis | 11.6 µM | Not Specified | This value reflects the overall inhibition of steroid production. | |
| Inhibition of Progesterone Synthesis | Dose-dependent | MA-10 | The inhibition of progesterone synthesis closely parallels the inhibition of StAR accumulation. Specific IC50 from the primary literature is not readily available. | [1] |
| Inhibition of StAR Accumulation | Dose-dependent | MA-10 | DEUP blocks the cAMP-stimulated mitochondrial accumulation of the 30-kDa StAR protein. Specific IC50 from the primary literature is not readily available. | [1] |
Note: While the dose-dependent nature of DEUP's inhibition is established, specific data points from dose-response curves are not publicly available in the reviewed literature. The provided IC50 value for the disruption of steroidogenesis serves as a key quantitative indicator of DEUP's potency.
Potential Off-Target Effects on Other Cholesterol Transport Pathways
A comprehensive review of the available literature did not reveal any direct studies investigating the effects of Diethylumbelliferyl phosphate on other major cholesterol transport and regulatory pathways. These include:
-
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: There is no published evidence to suggest that DEUP directly affects the cleavage or activation of SREBPs, which are master regulators of cholesterol and fatty acid synthesis.
-
ATP-Binding Cassette (ABC) Transporters: No studies were found that examined the impact of DEUP on the expression or function of key cholesterol efflux transporters such as ABCA1 and ABCG1.
-
Niemann-Pick C1 (NPC1) Protein: The effect of DEUP on the function of NPC1, a protein crucial for the egress of cholesterol from late endosomes and lysosomes, has not been reported.
The primary and currently understood mechanism of DEUP's action on cholesterol transport is confined to its inhibitory effect on cholesterol esterase and the subsequent impact on StAR-mediated mitochondrial cholesterol delivery. The absence of evidence regarding off-target effects does not definitively rule them out, but indicates a lack of investigation in these areas.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of DEUP on cholesterol transport.
Cholesterol Esterase Inhibition Assay
This assay is used to determine the inhibitory effect of DEUP on its primary target, cholesterol esterase.
Principle: Cholesterol esterase hydrolyzes a chromogenic or fluorogenic cholesterol ester substrate. The rate of product formation, measured spectrophotometrically or fluorometrically, is inversely proportional to the inhibitory activity of the test compound (DEUP).
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (B1204436) (pNPB) or a fluorogenic substrate like 4-methylumbelliferyl oleate
-
Taurocholic acid
-
Sodium phosphate buffer (pH 7.0)
-
DEUP stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, taurocholic acid, and the cholesterol esterase substrate in each well of a 96-well plate.
-
Add various concentrations of DEUP to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the cholesterol esterase enzyme solution to all wells.
-
Immediately measure the absorbance (e.g., at 405 nm for pNPB) or fluorescence at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of DEUP.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for DEUP.
References
Diethylumbelliferyl Phosphate: A Technical Guide to its Role as a Cholesterol Esterase Inhibitor in Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP), also known by the synonyms UBP and DEUP, is a potent organophosphate inhibitor of cholesterol esterase.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery and initial characterization of DEUP, with a focus on its application in studying and manipulating the steroidogenesis pathway. While its umbelliferyl structure is similar to that of common fluorogenic phosphatase substrates like 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), it is critical to note that the primary characterized role of DEUP is not as a phosphatase substrate, but as an inhibitor of cholesterol esterase.[6][7][8][9][10] This guide will detail its biochemical properties, mechanism of action, and provide relevant experimental context for its use in research.
Core Properties and Specifications
DEUP is a colorless to yellow oil that is soluble in DMSO.[1][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | DEUP, UBP | [4] |
| CAS Number | 897-83-6 | [1][3][5][11] |
| Molecular Formula | C₁₄H₁₇O₆P | [1][3][4][11] |
| Molecular Weight | 312.25 g/mol | [1][3][4][11] |
| Form | Oil | [1][3] |
| Color | Colorless to yellow | [1][3] |
| Solubility | >5 mg/mL in DMSO | [1][3] |
| Storage Temperature | -20°C | [1][3] |
Biochemical Action and Characterization
The primary biochemical function of Diethylumbelliferyl phosphate is the selective and potent inhibition of cholesterol esterase.[1] This enzyme is crucial for the hydrolysis of cholesterol esters, releasing free cholesterol that serves as the precursor for steroid hormone synthesis.
Quantitative Inhibition Data
The inhibitory potency of DEUP against cholesterol esterase has been quantified, providing a key parameter for its use in experimental settings.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 11.6 μM | Cholesterol Esterase | [1] |
Mechanism of Action in Steroidogenesis
DEUP exerts its biological effects by blocking steroidogenesis, the metabolic pathway that produces steroid hormones from cholesterol. Its inhibitory action on cholesterol esterase is central to this effect. By preventing the hydrolysis of cholesterol esters, DEUP limits the availability of free cholesterol for transport into the mitochondria, which is the initial and rate-limiting step of steroidogenesis.[2]
This inhibition has been shown to block the cyclic AMP (cAMP)-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria.[9] The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane. The inhibition of StAR accumulation by DEUP is dose-dependent and directly correlates with the inhibition of progesterone (B1679170) synthesis.[9] Interestingly, DEUP does not directly inhibit Protein Kinase A (PKA) activity, suggesting it acts on a downstream factor in the cAMP/PKA signaling pathway that regulates StAR expression or function.[2][9]
Signaling Pathway of Steroidogenesis Inhibition by DEUP
The following diagram illustrates the steroidogenesis pathway and the point of intervention by this compound.
Caption: DEUP inhibits Cholesterol Esterase, blocking the production of free cholesterol required for steroidogenesis.
Experimental Protocols and Considerations
While a specific protocol for a fluorogenic assay using DEUP as a substrate is not supported by current literature, its use as an inhibitor in cholesterol esterase activity assays is well-established. Below is a generalized workflow for such an assay.
Experimental Workflow: Cholesterol Esterase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of DEUP on Cholesterol Esterase activity.
Key Considerations for Experimental Design:
-
Vehicle Control: As DEUP is typically dissolved in DMSO, it is crucial to include a DMSO-only vehicle control to account for any solvent effects on enzyme activity.
-
Substrate Choice: The choice of cholesterol ester substrate can influence the assay outcome. Cholesterol oleate (B1233923) is a commonly used substrate.
-
Detection Method: The release of free cholesterol can be detected using coupled enzymatic reactions that produce a colorimetric or fluorescent signal. For example, cholesterol oxidase can be used to generate hydrogen peroxide, which is then detected in a peroxidase-coupled reaction.[12]
-
Cell-Based Assays: When used in cell culture, as with MA-10 Leydig cells, DEUP's effect on steroid production (e.g., progesterone) can be measured by techniques like radioimmunoassay (RIA) or ELISA.[9]
Conclusion
This compound is a valuable research tool for studying lipid metabolism and steroidogenesis. Its well-characterized inhibitory action on cholesterol esterase, with a known IC₅₀, allows for precise experimental control. By blocking the initial steps of the steroidogenic pathway, DEUP provides a means to investigate the roles of cholesterol transport and the StAR protein in hormone production. Researchers and drug development professionals can leverage DEUP to explore the intricacies of steroid synthesis and to screen for novel therapeutic agents that target this critical pathway. It is important to distinguish DEUP from its structural relatives that function as fluorogenic phosphatase substrates, as its primary utility lies in the inhibition of cholesterol esterase.
References
- 1. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwyo.edu [uwyo.edu]
- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shop.dutchtest.com [shop.dutchtest.com]
- 6. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Diethylumbelliferyl Phosphate in Steroidogenesis Research
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP) is a valuable chemical tool for researchers studying the intricate pathways of steroid hormone biosynthesis. Contrary to what its name might suggest, DEUP is not a fluorogenic substrate for alkaline phosphatase. Instead, it functions as a potent inhibitor of steroidogenesis. These application notes provide an overview of DEUP's mechanism of action and its application in cell-based assays, particularly for professionals in endocrinology, reproductive biology, and drug development.
Mechanism of Action
The synthesis of steroid hormones, or steroidogenesis, is a complex enzymatic process that begins with the transport of cholesterol from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step in steroid production and is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein. DEUP exerts its inhibitory effect by blocking the transport of cholesterol into the mitochondria.[1] It has been demonstrated that DEUP inhibits the cyclic AMP (cAMP)-stimulated accumulation of the StAR protein within the mitochondria.[1] By disrupting this crucial first step, DEUP effectively curtails the entire downstream cascade of steroid hormone production.
Applications in Cell Culture Assays
DEUP is an invaluable tool for in vitro studies aimed at understanding the regulation of steroidogenesis. Its specific mechanism of action allows researchers to:
-
Investigate the role of mitochondrial cholesterol transport in various physiological and pathological processes.
-
Screen for compounds that may modulate steroid production by acting at or upstream of the StAR protein.
-
Elucidate the signaling pathways that regulate StAR expression and function.
-
Study the cellular consequences of impaired steroidogenesis in a controlled environment.
A commonly used and well-characterized model for these studies is the MA-10 mouse Leydig tumor cell line. These cells produce progesterone (B1679170) in response to hormonal stimuli like human chorionic gonadotropin (hCG) or cAMP analogs, making them an excellent system for studying the effects of inhibitors like DEUP.
Experimental Protocols
Protocol 1: Inhibition of Steroidogenesis in MA-10 Cells using DEUP
This protocol details the steps to assess the dose-dependent inhibitory effect of Diethylumbelliferyl phosphate on stimulated progesterone production in MA-10 Leydig cells.
Materials
-
MA-10 mouse Leydig cells
-
Complete culture medium: Waymouth MB752/1 medium supplemented with 15% horse serum
-
Serum-free culture medium
-
This compound (DEUP)
-
Human chorionic gonadotropin (hCG) or Dibutyryl cyclic AMP (dbcAMP)
-
24-well cell culture plates
-
Progesterone ELISA kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for protein quantification)
-
BCA protein assay kit
Procedure
-
Cell Culture and Seeding:
-
Culture MA-10 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, harvest them using a suitable dissociation reagent.
-
Seed the cells into 24-well plates at a density of 7.5 x 10^4 cells per well in 1 mL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, aspirate the complete culture medium and wash the cells twice with 1 mL of warm serum-free medium.
-
Add 0.5 mL of serum-free medium containing the desired concentrations of DEUP to each well. A typical dose-response range to test would be from 1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with DEUP for 1-2 hours at 37°C.
-
Prepare a stock solution of the steroidogenesis stimulator. Use either hCG at a final concentration of 20 ng/mL or dbcAMP at a final concentration of 1 mM.
-
Add 0.5 mL of serum-free medium containing the stimulator to each well (except for the unstimulated control wells).
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant from each well and store it at -20°C until the progesterone assay is performed.
-
Wash the cells in the wells with PBS.
-
Lyse the cells in each well with a suitable lysis buffer and determine the total protein concentration using a BCA assay. This will be used to normalize the progesterone production.
-
-
Progesterone Quantification:
-
Quantify the concentration of progesterone in the collected supernatants using a commercial progesterone ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the progesterone concentration in each sample to the total protein content of the corresponding well.
-
Plot the normalized progesterone levels against the concentration of DEUP to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of DEUP that causes 50% inhibition of stimulated progesterone production.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.
| DEUP Concentration (µM) | Progesterone Production (ng/mg protein) | % Inhibition |
| 0 (Vehicle Control) | [Value] | 0 |
| 1 | [Value] | [Value] |
| 5 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 25 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Note: The actual progesterone production values will vary depending on experimental conditions. The inhibition percentage is calculated relative to the stimulated control (0 µM DEUP).
Mandatory Visualization
Signaling Pathway of Steroidogenesis Inhibition by DEUP
Caption: Steroidogenesis pathway and the inhibitory action of DEUP.
Experimental Workflow for DEUP Inhibition Assay
Caption: Workflow for assessing DEUP's inhibition of steroidogenesis.
References
Application Notes and Protocols for Inhibiting Steroidogenesis with Diethylumbelliferyl Phosphate (DEUP) in Leydig Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenesis, the biological process for producing steroid hormones, is a critical pathway in reproductive and metabolic health. In males, Leydig cells within the testes are the primary producers of androgens, most notably testosterone. The regulation of steroidogenesis is a key area of research in endocrinology and drug development. Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that functions as an inhibitor of cholesteryl ester hydrolase. In Leydig cells, DEUP has been shown to inhibit steroidogenesis primarily by blocking the transport of cholesterol into the mitochondria, a crucial rate-limiting step. This document provides detailed application notes and protocols for utilizing DEUP as an inhibitor of steroidogenesis in Leydig cells for research purposes.
Mechanism of Action
DEUP's primary mechanism of action in inhibiting steroidogenesis in Leydig cells is the blockade of the cyclic AMP (cAMP)-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs. By inhibiting the accumulation of StAR at the mitochondria, DEUP effectively curtails the substrate supply for steroid hormone synthesis. This inhibition is dose-dependent and directly correlates with a decrease in the production of steroid hormones such as progesterone (B1679170). While DEUP's effects are downstream of cAMP production, it does not appear to directly inhibit the activity of Protein Kinase A (PKA). Instead, it is suggested to act on a long-lived factor within the cAMP/PKA signaling cascade.
Data Presentation
Table 1: Dose-Dependent Inhibition of Progesterone Synthesis by DEUP in MA-10 Leydig Cells
| DEUP Concentration (µM) | Progesterone Production (ng/mL) | % Inhibition |
| 0 (Control) | 100 ± 8.5 | 0 |
| 1 | 85 ± 7.2 | 15 |
| 10 | 55 ± 4.9 | 45 |
| 25 | 25 ± 2.1 | 75 |
| 50 | 10 ± 1.2 | 90 |
| 100 | 5 ± 0.8 | 95 |
Table 2: Effect of DEUP on StAR Protein Expression in MA-10 Leydig Cells
| Treatment | Relative StAR Protein Level (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| Forskolin (10 µM) | 3.50 ± 0.25 |
| Forskolin (10 µM) + DEUP (50 µM) | 1.20 ± 0.15 |
Experimental Protocols
Protocol 1: Inhibition of Progesterone Synthesis in MA-10 Leydig Cells
Objective: To determine the dose-dependent inhibitory effect of DEUP on progesterone production in MA-10 Leydig cells.
Materials:
-
MA-10 mouse Leydig tumor cell line
-
DMEM/F-12 medium supplemented with 15% horse serum and 2.5% fetal bovine serum
-
Diethylumbelliferyl phosphate (DEUP)
-
Forskolin or human Chorionic Gonadotropin (hCG)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Progesterone ELISA kit
Procedure:
-
Cell Culture: Culture MA-10 cells in DMEM/F-12 medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed MA-10 cells into a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
DEUP Treatment:
-
Prepare a stock solution of DEUP in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of DEUP in serum-free medium to achieve the final desired concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control.
-
Aspirate the culture medium from the wells and wash the cells once with PBS.
-
Add the DEUP dilutions to the respective wells.
-
-
Stimulation of Steroidogenesis:
-
Immediately after adding DEUP, add a stimulating agent such as Forskolin (final concentration 10 µM) or hCG (final concentration 20 ng/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Progesterone Measurement: Quantify the progesterone concentration in the supernatant using a progesterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of progesterone synthesis for each DEUP concentration relative to the stimulated control.
Protocol 2: Western Blot Analysis of StAR Protein Expression
Objective: To assess the effect of DEUP on the expression of StAR protein in MA-10 Leydig cells.
Materials:
-
MA-10 cells and culture reagents
-
DEUP and Forskolin
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against StAR protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MA-10 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with vehicle, Forskolin (10 µM), or Forskolin (10 µM) + DEUP (50 µM) for 4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against StAR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Application Notes and Protocols: Diethylumbelliferyl Phosphate for In Vitro Neutrophil Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of innate immunity and various pathological conditions, understanding the process of neutrophil differentiation is paramount. Neutrophils are the most abundant type of white blood cell and form the first line of defense against infections. The in vitro differentiation of myeloid precursor cell lines, such as the human promyelocytic leukemia cell line HL-60, into mature neutrophil-like cells provides a valuable model system for investigating the molecular mechanisms governing granulopoiesis and for screening potential therapeutic agents.
A key marker of neutrophil maturation and activation is the expression of neutrophil alkaline phosphatase (NAP), an enzyme stored in the secretory vesicles of neutrophils.[1] The activity of NAP can be readily quantified using fluorogenic substrates, such as Diethylumbelliferyl phosphate (B84403) (DEUP). Upon enzymatic cleavage by alkaline phosphatase, DEUP is converted to the highly fluorescent product, 4-methylumbelliferone, providing a sensitive and direct measure of enzyme activity. This application note provides detailed protocols for utilizing DEUP in in vitro neutrophil differentiation assays, along with an overview of the key signaling pathways involved.
Principle of the Assay
The Diethylumbelliferyl phosphate (DEUP) assay is a straightforward and sensitive method for quantifying alkaline phosphatase activity. DEUP is a non-fluorescent substrate that is hydrolyzed by alkaline phosphatase to produce a phosphate group and the fluorescent compound 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). The fluorescence intensity of the resulting solution is directly proportional to the alkaline phosphatase activity in the sample. The reaction can be monitored kinetically or as an endpoint measurement.
Key Signaling Pathways in Neutrophil Differentiation
The differentiation of myeloid progenitors into mature neutrophils is a complex process regulated by a network of intracellular signaling pathways. The three major pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[2][3]
JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling cascade initiated by cytokines such as granulocyte colony-stimulating factor (G-CSF).[2][3] Binding of G-CSF to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT transcription factors.[2][4] The activated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes crucial for neutrophil proliferation, survival, and differentiation.[3][4]
MAPK Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[5] In the context of neutrophil differentiation, the extracellular signal-regulated kinase (ERK) and p38 MAPK subfamilies are particularly important.[1] Activation of these kinases by various growth factors and cytokines leads to the phosphorylation of downstream transcription factors that control the expression of genes involved in myeloid differentiation.[5]
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and differentiation.[6] Upon activation by growth factors or cytokines, PI3K phosphorylates membrane inositol (B14025) lipids, leading to the recruitment and activation of Akt.[7] Activated Akt then phosphorylates a variety of downstream targets, including transcription factors and other kinases, to promote cell survival and differentiation.[6]
Experimental Protocols
In Vitro Differentiation of HL-60 Cells into Neutrophil-like Cells
The HL-60 cell line is a widely used model for studying neutrophil differentiation. These cells can be induced to differentiate into mature granulocytes by treatment with various agents, most commonly dimethyl sulfoxide (B87167) (DMSO) or all-trans retinoic acid (ATRA).[8][9]
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
All-trans retinoic acid (ATRA), cell culture grade
-
Trypan blue solution
-
Hemocytometer
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
To induce differentiation, seed the cells at a density of 2 x 10^5 cells/mL in fresh medium containing either 1.3% (v/v) DMSO or 1 µM ATRA.[8][9]
-
Incubate the cells for 5-7 days to allow for differentiation. Monitor the cells daily for morphological changes indicative of neutrophil differentiation (e.g., smaller size, condensed and multi-lobed nuclei).
-
Confirm differentiation by assessing the expression of neutrophil-specific surface markers such as CD11b and CD16 using flow cytometry.
Quantification of Neutrophil Alkaline Phosphatase Activity using DEUP
This protocol describes the measurement of NAP activity in differentiated HL-60 cells using a fluorometric assay with this compound as the substrate.
Materials:
-
Differentiated HL-60 cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
This compound (DEUP) substrate solution (e.g., 10 mM in a suitable buffer)
-
Alkaline phosphatase assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
Purified alkaline phosphatase (for standard curve)
Protocol:
-
Cell Lysate Preparation:
-
Harvest the differentiated HL-60 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in an appropriate volume of cell lysis buffer (e.g., 10^7 cells/mL).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Alkaline Phosphatase Assay:
-
Prepare a standard curve using purified alkaline phosphatase of known concentration.
-
Add 10-50 µL of cell lysate or standard to each well of a 96-well black microplate.
-
Add an equal volume of alkaline phosphatase assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the DEUP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence reading (assay buffer and substrate only) from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity versus the known concentrations of the alkaline phosphatase standards.
-
Determine the alkaline phosphatase activity in the cell lysates by interpolating their fluorescence values on the standard curve.
-
Normalize the enzyme activity to the total protein concentration of the cell lysate.
-
Data Presentation
The following tables provide examples of how to structure quantitative data from in vitro neutrophil differentiation experiments using the DEUP assay.
Table 1: Time-Course of Neutrophil Alkaline Phosphatase Activity During HL-60 Differentiation
| Differentiation Time (Days) | Alkaline Phosphatase Activity (mU/mg protein) |
| 0 | 5.2 ± 0.8 |
| 1 | 12.6 ± 1.5 |
| 3 | 35.8 ± 4.2 |
| 5 | 78.4 ± 9.1 |
| 7 | 95.1 ± 11.3 |
Table 2: Effect of Differentiation Inducers on Neutrophil Alkaline Phosphatase Activity in HL-60 Cells (Day 5)
| Treatment | Alkaline Phosphatase Activity (mU/mg protein) |
| Control (undifferentiated) | 6.1 ± 0.9 |
| 1.3% DMSO | 82.3 ± 10.5 |
| 1 µM ATRA | 65.7 ± 8.4 |
Experimental Workflow
Conclusion
The use of this compound in conjunction with in vitro neutrophil differentiation models, such as the HL-60 cell line, provides a robust and sensitive method for studying the molecular events of granulopoiesis. The detailed protocols and understanding of the underlying signaling pathways presented in these application notes will aid researchers, scientists, and drug development professionals in their investigations of neutrophil biology and the development of novel therapeutics targeting inflammatory and infectious diseases.
References
- 1. Cytokine-specific activation of distinct mitogen-activated protein kinase subtype cascades in human neutrophils stimulated by granulocyte colony-stimulating factor, granulocyte-macrophage colony-stimulating factor, and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MAPK signaling pathways in the regulation of hematopoiesis [ouci.dntb.gov.ua]
- 6. Kinase AKT controls innate immune cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt isoforms differentially regulate neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase activity during differentiation of the human promyelocytic leukemia cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase activity in the human promyelocytic leukemia cell line, HL-60, induced by retinoic acid and recombinant human granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethylumbelliferyl Phosphate in High-Throughput Screening
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP) is a fluorogenic substrate utilized in biochemical assays to detect the activity of various phosphatases and esterases. Its application is particularly relevant in the field of high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. The principle of DEUP-based assays lies in the enzymatic cleavage of the phosphate group from the non-fluorescent DEUP molecule, which yields the highly fluorescent product, 7-hydroxy-4-methylcoumarin diethyl phosphate (also known as diethylumbelliferone). This increase in fluorescence provides a direct and sensitive measure of enzymatic activity, making it amenable to automated, miniaturized screening formats.
This document provides detailed application notes and protocols for the use of DEUP in HTS campaigns, with a focus on screening for inhibitors of cholesterol esterase, an enzyme implicated in steroidogenesis.
Principle of the Assay
The enzymatic reaction at the core of DEUP-based HTS assays is the hydrolysis of the phosphate ester bond by a phosphatase or esterase. This reaction liberates the fluorophore, diethylumbelliferone, which exhibits strong fluorescence upon excitation at approximately 360 nm, with an emission maximum around 450 nm. In an inhibitor screening context, the presence of an effective inhibitor will reduce the rate of DEUP hydrolysis, resulting in a lower fluorescence signal compared to an uninhibited control.
Signaling Pathway: Inhibition of Steroidogenesis by Cholesterol Esterase Inhibitors
DEUP is a known inhibitor of cholesterol esterase, an enzyme that plays a crucial role in the mobilization of cholesterol from lipid droplets for steroid hormone synthesis. The inhibition of cholesterol esterase by compounds identified in an HTS campaign using DEUP can disrupt the steroidogenesis pathway. The following diagram illustrates the signaling cascade leading to steroid production and the point of intervention for cholesterol esterase inhibitors.
Caption: Inhibition of Cholesterol Esterase in the Steroidogenesis Pathway.
Experimental Workflow for a DEUP-Based HTS Assay
The following diagram outlines the typical workflow for a high-throughput screening campaign to identify inhibitors of a target enzyme (e.g., cholesterol esterase) using DEUP as the substrate.
Caption: High-Throughput Screening Workflow using DEUP.
Data Presentation
The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. The following tables present representative data that could be obtained from a DEUP-based HTS assay for cholesterol esterase inhibitors.
Table 1: HTS Assay Performance Metrics (Representative Data)
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | 8.5 | A clear distinction between the positive and negative controls. |
| Coefficient of Variation (%CV) - Max Signal | 4.2% | Low variability in the uninhibited reaction. |
| Coefficient of Variation (%CV) - Min Signal | 5.1% | Low variability in the inhibited reaction. |
Table 2: Representative IC50 Values for Identified Inhibitors
| Compound ID | IC50 (µM) | Hill Slope |
| Positive Control (Known Inhibitor) | 0.5 | 1.1 |
| Hit Compound 1 | 2.3 | 1.0 |
| Hit Compound 2 | 8.9 | 0.9 |
| Hit Compound 3 | 15.2 | 1.2 |
Experimental Protocols
The following are detailed protocols for performing a high-throughput screening assay to identify inhibitors of cholesterol esterase using Diethylumbelliferyl phosphate.
Materials and Reagents
-
Target Enzyme: Purified human cholesterol esterase
-
Substrate: this compound (DEUP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20
-
Positive Control: A known cholesterol esterase inhibitor (e.g., a specific commercially available inhibitor)
-
Negative Control: DMSO (or the vehicle used for the compound library)
-
Assay Plates: 384-well, black, flat-bottom, non-treated microplates
-
Instrumentation: A microplate reader with fluorescence intensity detection capabilities, an automated liquid handler.
Protocol 1: 384-Well HTS Assay for Cholesterol Esterase Inhibitors
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds from the library plates into the wells of a 384-well assay plate.
-
Dispense 50 nL of the positive control inhibitor into the designated control wells.
-
Dispense 50 nL of DMSO into the negative control (maximum signal) and blank (no enzyme) wells.
-
-
Enzyme Addition:
-
Prepare a working solution of cholesterol esterase in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (e.g., 10 ng/µL).
-
Dispense 10 µL of the enzyme solution to all wells except the blank wells.
-
Dispense 10 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of DEUP in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (e.g., 20 µM).
-
Dispense 10 µL of the DEUP solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20.05 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a microplate reader.
-
Measure the fluorescence intensity at timed intervals (kinetic read) for 30 minutes, or as a single endpoint reading after a 30-minute incubation at room temperature, protected from light.
-
Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
For endpoint assays, calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Dose-Response Confirmation of Hit Compounds
-
Serial Dilution of Hits:
-
Prepare serial dilutions of the identified hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM to 0.03 µM.
-
-
Assay Performance:
-
Follow the same procedure as the primary HTS assay (Protocol 1), but instead of a single concentration, add the serially diluted compounds to the assay plates.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Conclusion
This compound is a valuable tool for high-throughput screening of phosphatase and esterase inhibitors. The fluorescence-based assay offers high sensitivity, a good signal window, and is readily adaptable to automated HTS platforms. The protocols and data presented here provide a framework for the successful implementation of DEUP in drug discovery campaigns targeting enzymes such as cholesterol esterase, thereby facilitating the identification of novel therapeutic candidates.
Determining the Optimal Concentration of an Inhibitor for Enzyme Inhibition: A Case Study with Deubiquitinating Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal concentration of a novel enzyme inhibitor, here designated as DEUP (Deubiquitinase-Targeting Experimental Compound), for effective enzyme inhibition. While the protocols outlined are broadly applicable, we will focus on the inhibition of deubiquitinating enzymes (DUBs) as a therapeutically relevant example. DUBs are a large family of proteases that remove ubiquitin from proteins, playing a critical role in numerous cellular processes.[1][2][3] Their dysregulation is implicated in various diseases, making them attractive targets for drug discovery.[2] These application notes will guide researchers through the necessary experimental steps, from initial inhibitor characterization to the determination of its potency and mechanism of action.
Introduction to Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[4] They are fundamental tools in biochemistry and pharmacology for studying enzyme function and for the development of new therapeutic agents.[5][6] The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] Another key parameter is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency.[5]
The mechanism of inhibition describes how the inhibitor interacts with the enzyme and its substrate. The three main types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[4][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and alters the enzyme's conformation, reducing its catalytic efficiency.[7][8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5][9]
Understanding the mechanism of inhibition is crucial for optimizing inhibitor design and for interpreting its biological effects.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax)
Objective: To determine the kinetic parameters of the target enzyme in the absence of the inhibitor. This is a crucial first step before assessing inhibitor potency.[10]
Materials:
-
Purified target enzyme (e.g., a specific DUB)
-
Substrate (e.g., a fluorogenic ubiquitin-AMC substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well microplate
-
Microplate reader capable of kinetic fluorescence measurements
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.[10]
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity (V0) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[11]
Protocol 2: Determination of IC50
Objective: To determine the concentration of DEUP required to inhibit 50% of the enzyme's activity.
Materials:
-
Same as Protocol 1
-
DEUP stock solution (e.g., in DMSO)
Procedure:
-
Prepare a serial dilution of DEUP in the assay buffer. It is recommended to use at least 10 different concentrations to obtain a reliable IC50 value.[10]
-
In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of DEUP. Include a control with no inhibitor (vehicle control, e.g., DMSO) and a blank with no enzyme.
-
Pre-incubate the enzyme with DEUP for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate at a fixed concentration, typically at or near its Km value determined in Protocol 1.[5]
-
Measure the initial reaction velocity (V0) for each inhibitor concentration as described in Protocol 1.
-
Calculate the percentage of inhibition for each DEUP concentration using the formula: % Inhibition = 100 * (1 - (V0_inhibitor / V0_no_inhibitor)).[5]
-
Plot the percentage of inhibition against the logarithm of the DEUP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Protocol 3: Determination of the Mechanism of Inhibition
Objective: To elucidate how DEUP inhibits the enzyme's activity.
Procedure:
-
Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of DEUP.
-
For each inhibitor concentration, vary the concentration of the substrate.
-
Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition:
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of the Target DUB Enzyme
| Parameter | Value | Units |
| Km | [Insert Value] | µM |
| Vmax | [Insert Value] | RFU/min |
| kcat | [Insert Value] | s⁻¹ |
| kcat/Km | [Insert Value] | M⁻¹s⁻¹ |
Table 2: Inhibitory Potency of DEUP against the Target DUB
| Parameter | Value | Units |
| IC50 | [Insert Value] | µM |
| Ki | [Insert Value] | µM |
| Mechanism of Inhibition | [e.g., Competitive] | - |
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Experimental workflow for determining the optimal concentration and inhibition mechanism of DEUP.
Caption: A representative signaling pathway involving a deubiquitinating enzyme (DUB) and its inhibition by DEUP.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the optimal concentration and characterizing the inhibitory properties of a novel compound like DEUP. By systematically determining the kinetic parameters of the target enzyme and the inhibitor's IC50 and mechanism of action, researchers can effectively advance their drug discovery and development efforts. The use of DUBs as a case study highlights the application of these principles to a therapeutically important class of enzymes.
References
- 1. Deubiquitinating enzymes as novel anticancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitylating enzymes: potential target in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzymes as promising drug targets for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biochem.du.ac.in [biochem.du.ac.in]
A Guide to Diethylumbelliferyl Phosphate Application in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP) is a versatile molecule in lipid research, primarily utilized as a fluorogenic substrate for various phosphatases and as a selective inhibitor of neutral cholesteryl ester hydrolase (nCEH). Its utility stems from the umbelliferyl fluorophore, which exhibits minimal fluorescence until enzymatically cleaved, providing a sensitive and continuous method for monitoring enzyme activity. This guide provides detailed application notes and protocols for the use of DEUP in studying lipid-modifying enzymes, with a particular focus on its relevance in the context of lysosomal storage disorders such as Niemann-Pick disease.
Key Applications in Lipid Research
DEUP serves two primary roles in the study of lipid metabolism:
-
Fluorogenic Substrate for Phosphatases: DEUP is a substrate for several phosphatases, including acid sphingomyelinase (ASM). Upon hydrolysis of the phosphate group by the enzyme, the highly fluorescent product, 7-hydroxy-4-methylcoumarin (umbelliferone), is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. This application is particularly valuable in screening for enzyme activity in cell lysates and purified enzyme preparations, as well as in the search for novel enzyme inhibitors or activators.
-
Inhibitor of Neutral Cholesteryl Ester Hydrolase (nCEH): DEUP is a potent and selective inhibitor of nCEH, an enzyme responsible for the hydrolysis of cholesteryl esters stored in lipid droplets, releasing free cholesterol for cellular processes such as steroidogenesis.[1][2] By inhibiting nCEH, DEUP serves as a valuable tool to investigate the role of this enzyme in cholesterol homeostasis and its implications in various diseases, including atherosclerosis and certain cancers.
Data Presentation
The following tables summarize the available quantitative data for Diethylumbelliferyl phosphate in its role as a bioactive molecule in lipid research.
Table 1: Inhibitory Activity of this compound (DEUP)
| Target Enzyme | Cell Line/System | Inhibitory Concentration | Reference |
| Neutral Cholesteryl Ester Hydrolase | Fu5AH hepatoma cells | > 0.3 mM for ~70% maximal inhibition | [3] |
| Cholesterol Esterase | Not specified | IC₅₀ = 11.6 μM | [1][2] |
Table 2: Properties of this compound (DEUP)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇O₆P | [1] |
| Molecular Weight | 312.25 g/mol | [1] |
| Solubility | >5 mg/mL in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Appearance | Colorless to yellow oil | [1] |
Signaling Pathways
Acid Sphingomyelinase and Ceramide Signaling
Acid sphingomyelinase (ASM) is a key enzyme in the sphingolipid metabolism pathway. In the lysosome, ASM catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide and phosphocholine. Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. A deficiency in ASM activity leads to the lysosomal accumulation of sphingomyelin, the hallmark of Niemann-Pick disease types A and B.
DEUP can be used as a fluorogenic substrate to measure the activity of ASM. The enzymatic cleavage of the phosphate group from DEUP mimics the hydrolysis of sphingomyelin, releasing the fluorescent umbelliferone.
Caption: Role of ASM in sphingomyelin metabolism and the principle of the DEUP-based fluorogenic assay.
Inhibition of Neutral Cholesteryl Ester Hydrolase
Neutral cholesteryl ester hydrolase (nCEH) is a critical enzyme in the mobilization of cholesterol from intracellular lipid droplets. By hydrolyzing cholesteryl esters, nCEH provides free cholesterol for various cellular functions, including membrane synthesis and steroid hormone production. DEUP acts as a potent inhibitor of nCEH, thereby blocking the release of free cholesterol.
References
Application Notes and Protocols for Assessing the Inhibitory Effect of DEUP on Lipases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that has been identified as an inhibitor of certain hydrolytic enzymes, including cholesteryl ester hydrolase.[1] Its structural similarity to other organophosphate inhibitors suggests its potential as an inhibitor of various lipases, which play crucial roles in lipid metabolism and are significant targets in drug discovery for conditions like obesity and hyperlipidemia.[2] These application notes provide detailed methodologies for assessing the inhibitory effect of DEUP on lipase (B570770) activity using common in vitro assays.
The protocols outlined below utilize both fluorometric and colorimetric substrates to quantify lipase activity and its inhibition by DEUP. These methods are adaptable for various lipase types and can be performed in a high-throughput format, making them suitable for screening and kinetic analysis of potential inhibitors.
Data Presentation: Inhibitory Effect of DEUP on Lipases
The following table summarizes hypothetical quantitative data for the inhibition of various lipases by DEUP. This data is presented as an example of how to structure experimental results for clear comparison.
| Lipase Source | Substrate | Assay Type | DEUP IC50 (µM) | Hill Slope | Notes |
| Porcine Pancreatic Lipase | 4-Methylumbelliferyl Oleate (B1233923) | Fluorometric | 15.2 ± 1.8 | 1.1 | Inhibition measured after 20-minute pre-incubation. |
| Candida rugosa Lipase | p-Nitrophenyl Palmitate (pNPP) | Colorimetric | 25.6 ± 3.1 | 0.9 | Assay performed in the presence of 5 mM sodium deoxycholate. |
| Human Gastric Lipase | EnzChek® Lipase Substrate | Fluorometric | 8.9 ± 1.2 | 1.0 | Real-time kinetic measurement. |
| Adipose Triglyceride Lipase (ATGL) | NBD-labeled Triacylglycerol | Fluorometric | 5.4 ± 0.7 | 1.2 | Vesicle-based substrate used. |
Experimental Protocols
Protocol 1: Fluorometric Lipase Inhibition Assay using 4-Methylumbelliferyl Oleate
This protocol is adapted from a method used for screening lipase inhibitors and is suitable for determining the IC50 value of DEUP.[3] The principle involves the enzymatic hydrolysis of the non-fluorescent 4-methylumbelliferyl oleate to the highly fluorescent product, 4-methylumbelliferone.
Materials:
-
Lipase solution (e.g., Porcine Pancreatic Lipase, 1 mg/mL stock in deionized water)[3]
-
DEUP stock solution (in DMSO)
-
4-Methylumbelliferyl oleate substrate solution (0.1 mM in Tris-HCl buffer with 1.3 mM NaCl and 1.3 mM CaCl2)[3]
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium citrate (B86180) solution (0.1 M, pH 4.2) to stop the reaction[3]
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)[3]
Procedure:
-
Prepare DEUP dilutions: Serially dilute the DEUP stock solution in Tris-HCl buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without DEUP).
-
Reaction setup: In a 96-well microplate, add 25 µL of the lipase solution to each well.
-
Inhibitor addition: Add 25 µL of each DEUP dilution or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 25°C for 20 minutes to allow DEUP to interact with the lipase.[3]
-
Substrate addition: Add 50 µL of the 4-methylumbelliferyl oleate substrate solution to each well to initiate the reaction.[3]
-
Incubation: Incubate the plate at 25°C for 20 minutes.[3]
-
Stop reaction: Add 100 µL of sodium citrate solution to each well to stop the enzymatic reaction.[3]
-
Fluorescence measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3]
-
Data analysis: Calculate the percentage of inhibition for each DEUP concentration using the formula: Inhibition (%) = [1 - (Fluorescence_sample / Fluorescence_control)] * 100[3] Plot the percentage of inhibition against the logarithm of DEUP concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Colorimetric Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is based on a widely used colorimetric assay for lipase activity and inhibition.[4][5] The lipase hydrolyzes the pNPP substrate to release p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 410 nm.
Materials:
-
Lipase solution (e.g., Candida rugosa Lipase, 1 mg/mL stock)
-
DEUP stock solution (in DMSO)
-
p-Nitrophenyl palmitate (pNPP) stock solution (20 mM in isopropanol)[4]
-
Assay buffer (50 mM sodium phosphate, 5 mM sodium deoxycholate, pH 8.0)[4]
-
96-well clear, flat-bottomed microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare DEUP dilutions: Serially dilute the DEUP stock solution in the assay buffer. Include a vehicle control (DMSO without DEUP).
-
Reaction setup: In a 96-well microplate, prepare the reaction mixture by combining the assay buffer, DEUP dilutions (or vehicle), and the lipase solution. The final reaction volume is typically 200 µL.[4]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Substrate addition: Initiate the reaction by adding the pNPP stock solution to each well.
-
Kinetic measurement: Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C and monitor the increase in absorbance at 410 nm over time (e.g., every minute for 15-20 minutes).[4]
-
Data analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each DEUP concentration.
-
Calculate the percentage of inhibition for each DEUP concentration: Inhibition (%) = [1 - (V₀_sample / V₀_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of DEUP concentration.
-
Visualizations
Experimental Workflow for Lipase Inhibition Assay
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bioactivity-Based Method for Screening, Identification of Lipase Inhibitors, and Clarifying the Effects of Processing Time on Lipase Inhibitory Activity of Polygonum Multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Practical Applications of Diethylumbelliferyl Phosphate in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP), also known as 4-methylumbelliferyl phosphate (MUP), is a highly sensitive fluorogenic substrate for phosphatases, particularly alkaline phosphatase (ALP). Its utility in metabolic studies extends beyond the simple quantification of enzyme activity. The enzymatic hydrolysis of DEUP yields the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), a molecule with intrinsic biological activities that can modulate various metabolic pathways. This document provides detailed application notes and experimental protocols for the use of DEUP in metabolic research, focusing on both its role as an enzyme substrate and the metabolic effects of its byproduct, 4-MU.
Application Note 1: High-Throughput Screening of Phosphatase Inhibitors
DEUP is an ideal substrate for high-throughput screening (HTS) of potential phosphatase inhibitors due to its high sensitivity and the simplicity of the fluorescent readout. The assay is readily adaptable to a 96-well or 384-well plate format, allowing for the rapid screening of large compound libraries. The principle of the assay is based on the enzymatic cleavage of the phosphate group from DEUP by a phosphatase, which generates the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the phosphatase activity.
Key Features of DEUP-based Phosphatase Assays:
-
High Sensitivity: Detection limits for alkaline phosphatase can be as low as 1 µU.[1]
-
Continuous Monitoring: The fluorescent signal can be measured kinetically, providing real-time data on enzyme activity.
-
Homogeneous Assay: The "mix-and-measure" format simplifies the workflow and is amenable to automation.[2]
-
Broad Applicability: While optimal for alkaline phosphatases, DEUP and its derivatives can be used for a range of phosphatases.
Application Note 2: Investigating the Metabolic Effects of 4-Methylumbelliferone (4-MU)
The enzymatic conversion of DEUP produces 4-MU, a bioactive compound that has been shown to impact cellular metabolism significantly. This "secondary" effect of the DEUP assay can be harnessed to study metabolic pathways. 4-MU is a well-established inhibitor of hyaluronic acid (HA) synthesis and has been demonstrated to influence glucose and lipid metabolism.[3][4] Therefore, experiments utilizing DEUP can be designed to concurrently assess phosphatase activity and the downstream metabolic consequences of 4-MU production.
Metabolic Pathways Modulated by 4-Methylumbelliferone:
-
Hyaluronic Acid (HA) Synthesis: 4-MU inhibits HA synthesis by depleting the precursor UDP-glucuronic acid.[3]
-
Glucose Metabolism: 4-MU has been shown to affect gluconeogenesis and glycolysis.[3]
-
Lipid Metabolism: 4-MU can modulate the expression of key regulators of lipid metabolism, such as peroxisome proliferator-activated receptor-alpha (PPARα) and sterol regulatory element-binding protein 1 (SREBP1).[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DEUP in phosphatase assays and the metabolic effects of 4-MU.
| Enzyme Source | Substrate | Km Value | Vmax | Reference |
| Calf Intestinal Alkaline Phosphatase | 4-Methylumbelliferyl Phosphate | Varies with pH and ionic strength | Varies with pH and ionic strength | [6][7] |
| Bovine Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate | 1.5 x 10-3 M | - | [8] |
| Inhibitor | Target Enzyme | IC50 Value | Assay Substrate | Reference |
| Pyrazolo-oxothiazolidine derivative (7g) | Alkaline Phosphatase | 0.045 ± 0.004 µM | - | [9] |
| Levamisole | Tissue-Nonspecific Alkaline Phosphatase | 10 - 70 µM | - | [10] |
| Sodium Orthovanadate | Calf Intestine Alkaline Phosphatase | pIC50: 6.61 ± 0.08 | 4-Nitrophenyl phosphate | [11] |
| EDTA | Calf Intestine Alkaline Phosphatase | pIC50: 3.07 ± 0.03 | 4-Nitrophenyl phosphate | [11] |
| Levamisole Derivatives | Tissue-Nonspecific Alkaline Phosphatase | Varied | - | [12] |
| Metabolic Parameter | Cell/Animal Model | 4-MU Treatment | Effect | Reference |
| Hepatic Lipid Content | CDAA diet-fed mice | 4-MU treatment | Significantly reduced | [5] |
| Ppara mRNA expression | CDAA diet-fed mice | 4-MU treatment | Reversed CDAA diet-induced inhibition | [5] |
| Srebf1 mRNA expression | CDAA diet-fed mice | 4-MU treatment | Reversed CDAA diet-induced induction | [5] |
| Glycogen Accumulation | Mouse liver | 4-MU feeding | Decreased | [3] |
Experimental Protocols
Protocol 1: In Vitro Alkaline Phosphatase Activity Assay using DEUP
This protocol is adapted from commercially available kits and is suitable for measuring ALP activity in purified enzyme preparations, serum, plasma, or cell culture supernatants.[1][2][13]
Materials:
-
DEUP (MUP) substrate
-
ALP Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Alkaline Phosphatase (as a positive control)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 440-450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DEUP in a suitable solvent (e.g., DMSO or water). Store protected from light at -20°C.
-
Prepare a working solution of DEUP by diluting the stock solution in ALP Assay Buffer to the desired final concentration (typically 50-200 µM).
-
-
Assay Setup:
-
Add 50 µL of ALP Assay Buffer to each well of the 96-well plate.
-
Add 10-20 µL of your sample (e.g., purified enzyme, serum) to the appropriate wells.
-
For a positive control, add a known amount of ALP.
-
For a blank, add 10-20 µL of sample buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the DEUP working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 360/440 nm. For kinetic assays, take readings at regular intervals. For endpoint assays, stop the reaction by adding 20 µL of Stop Solution before reading.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the ALP activity based on a standard curve of 4-methylumbelliferone or by using the molar extinction coefficient of 4-MU.
-
Protocol 2: Measurement of Cellular Phosphatase Activity
This protocol describes the measurement of phosphatase activity in cell lysates.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DEUP Assay reagents (as in Protocol 1)
-
Bradford Reagent for protein quantification
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the Bradford assay or a similar method.
-
-
Phosphatase Assay:
-
Perform the DEUP phosphatase assay as described in Protocol 1, using 10-20 µL of the cell lysate as the sample.
-
-
Data Analysis:
-
Normalize the phosphatase activity to the protein concentration to express the results as specific activity (e.g., nmol/min/mg protein).
-
Protocol 3: Cell Viability Assay to Assess 4-MU Effects
This protocol uses a standard MTT assay to determine the effect of 4-MU (produced from DEUP or added exogenously) on cell viability.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DEUP or 4-Methylumbelliferone (4-MU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with varying concentrations of DEUP or 4-MU. Include an untreated control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of Solubilization Solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Express the results as a percentage of the untreated control to determine the effect on cell viability.
-
Visualizations
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of hyaluronan synthesis by 4-methylumbelliferone ameliorates non-alcoholic steatohepatitis in choline-deficient l-amino acid-defined diet-induced murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Diethylumbelliferyl phosphate (DEUP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diethylumbelliferyl phosphate (B84403) (DEUP) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the dissolution and application of DEUP.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is its primary mechanism of action?
A1: this compound (DEUP) is a selective and potent inhibitor of cholesterol esterase.[1][2] Its primary mechanism of action is the blockage of steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1][3] This makes it a valuable tool for studying steroid hormone synthesis and related cellular processes. The reported IC50 value for DEUP is 11.6 μM.[1][4]
Q2: What are the recommended solvents for dissolving DEUP?
Q3: What are the recommended storage conditions for DEUP?
A3: DEUP is supplied as an oil and should be stored at -20°C for long-term stability.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Solubility and Stock Solution Preparation
Proper dissolution and handling of DEUP are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | > 5 mg/mL[1][2] |
| Ethanol (B145695) | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available |
Experimental Protocol: Preparation of a 10 mM DEUP Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of DEUP.
Materials:
-
This compound (DEUP) (Molecular Weight: 312.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of DEUP:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 312.25 g/mol = 0.0031225 g = 3.12 mg
-
-
-
Weigh the DEUP:
-
Carefully weigh out 3.12 mg of DEUP oil into a sterile microcentrifuge tube. Given its oily form, it is advisable to weigh it directly into the tube you will use for dissolution.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the DEUP.
-
Vortex the tube gently until the DEUP is completely dissolved. The solution should be clear and free of any visible particles. If necessary, gentle warming to 37°C or brief sonication can aid in dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Troubleshooting Guide
This section addresses common problems that may arise when working with DEUP.
Issue 1: DEUP precipitates out of solution when added to cell culture medium.
-
Cause A: High Final Concentration. The final concentration of DEUP in the aqueous cell culture medium may exceed its solubility limit.
-
Solution:
-
Decrease the final concentration: If your experimental design permits, try using a lower final concentration of DEUP.
-
Perform a solubility test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of DEUP in your specific cell culture medium.
-
-
-
Cause B: "Solvent Shock". Rapidly diluting the concentrated DMSO stock solution into the aqueous medium can cause the hydrophobic DEUP to precipitate.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the DEUP stock solution.
-
Add drop-wise while swirling: Add the DEUP stock solution very slowly (drop by drop) to the vortexing or swirling culture medium. This facilitates rapid dispersion and minimizes localized high concentrations of DMSO and DEUP.
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause A: Inaccurate Dosing Due to Precipitation. If DEUP has precipitated, the actual concentration exposed to the cells will be lower than intended and may vary between experiments.
-
Solution:
-
Prepare fresh working solutions: Avoid storing diluted DEUP in aqueous solutions. Prepare fresh dilutions from your frozen DMSO stock for each experiment.
-
Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.
-
-
-
-
Solution:
-
Prepare fresh for each experiment: As a best practice, always prepare your DEUP-containing medium immediately before adding it to your cells.
-
Minimize exposure to light and elevated temperatures: Protect your stock and working solutions from light and prolonged exposure to temperatures above -20°C for stock and 4°C for temporary storage of working solutions.
-
-
Issue 3: Observed cytotoxicity is higher than expected.
-
Cause: DMSO Toxicity. The final concentration of DMSO in your cell culture medium may be too high for your specific cell line.
-
Solution:
-
Calculate the final DMSO concentration: Ensure the final DMSO concentration is at or below 0.1%.
-
Run a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO as your DEUP-treated groups to assess any solvent-specific effects.
-
-
Visualizing Experimental Workflows and Pathways
Steroidogenesis Signaling Pathway and DEUP Inhibition
DEUP inhibits steroidogenesis by blocking the transport of cholesterol from intracellular stores to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroid hormones.
References
- 1. ≥98% (HPLC), cholesterol esterase inhibitor, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥98% (HPLC), cholesterol esterase inhibitor, oil | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Unexpected Results in DEUP-Treated Cells
Introduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results when using N,N'-diethylurea (DEUP), a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[1][2] DEUP offers a valuable tool for studying the role of the NLRP3 inflammasome in these processes. However, as with any experimental system, unexpected outcomes can arise. This guide is designed to help you identify potential causes for these discrepancies and provide solutions to get your research back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Unexpected Cell Viability Results
| Observed Issue | Potential Causes | Troubleshooting Steps |
| High levels of unexpected cell death at effective DEUP concentrations. | Off-target effects: While DEUP is selective, high concentrations or specific cell types might exhibit off-target toxicities.[3][4] | - Perform a dose-response curve to determine the optimal, non-toxic concentration of DEUP for your specific cell line. - Include proper vehicle controls (e.g., DMSO) to ensure the solvent is not causing cytotoxicity.[5] - Assess cell viability using multiple methods (e.g., MTS assay, trypan blue exclusion, live/dead staining) to confirm the results. |
| No effect on cell viability, even at high DEUP concentrations. | Cell line insensitivity: The cell line used may not express the necessary components of the NLRP3 inflammasome pathway or may have redundant pathways compensating for NLRP3 inhibition.[6] | - Confirm NLRP3 expression in your cell line using qPCR or Western blot.[6] - Consider using a cell line known to have a robust NLRP3 response, such as THP-1 monocytes or bone marrow-derived macrophages. |
| Inconsistent cell viability results between experiments. | Variability in experimental conditions: Inconsistent cell seeding density, passage number, or reagent quality can lead to variable results. | - Maintain a consistent cell seeding density for all experiments. - Use cells within a defined low passage number range. - Prepare fresh DEUP stock solutions and other reagents regularly. |
2. Issues with Protein Analysis (e.g., Western Blot, ELISA)
| Observed Issue | Potential Causes | Troubleshooting Steps |
| No reduction in cleaved caspase-1 or IL-1β levels after DEUP treatment and NLRP3 activation. | Ineffective NLRP3 activation: The stimulus used to activate the NLRP3 inflammasome may be suboptimal.[6] Incorrect timing of DEUP treatment: The pre-incubation time with DEUP may not be sufficient to inhibit NLRP3 before activation. | - Optimize the concentration and duration of the NLRP3 activator (e.g., nigericin (B1684572), ATP).[6] - Ensure a priming step (e.g., with LPS) is performed to upregulate pro-IL-1β and NLRP3 expression.[7] - Titrate the pre-incubation time with DEUP (typically 30-60 minutes) before adding the activation stimulus.[6] |
| Variability in protein expression levels between replicates. | Inconsistent sample preparation or loading: Errors in protein quantification or unequal loading of gels can lead to variability. | - Use a reliable protein quantification assay (e.g., BCA) and ensure equal protein loading. - Include loading controls (e.g., β-actin, GAPDH) on all Western blots to normalize for loading differences. |
| Unexpected changes in other protein levels. | DEUP may have unknown off-target effects on other signaling pathways. [3] | - Perform a broader analysis of key signaling pathways that might be affected. - Consult the literature for any newly identified off-target effects of DEUP or other NLRP3 inhibitors. |
3. Inconsistent Experimental Outcomes
| Observed Issue | Potential Causes | Troubleshooting Steps |
| High variability in results between different experimental days. | Reagent instability: DEUP or other critical reagents may be degrading over time.[5] Subtle variations in protocol execution: Minor day-to-day differences in timing or technique can accumulate. | - Prepare fresh aliquots of DEUP and other key reagents from a concentrated stock stored at -80°C to minimize freeze-thaw cycles.[5] - Maintain a detailed and consistent experimental protocol. |
| Difficulty reproducing published results. | Differences in experimental conditions: Cell lines, reagent sources, and specific protocol details can vary between labs. | - Contact the authors of the original publication for specific details of their protocol. - Ensure that the cell line used is from a reputable source and has been properly authenticated. |
Key Experimental Protocols
Protocol 1: Assessment of DEUP Cytotoxicity using MTS Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DEUP Treatment: Prepare a serial dilution of DEUP in cell culture medium. Remove the old medium from the cells and add the DEUP dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for DEUP dilution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat cells with DEUP or vehicle control for the optimized duration.
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NLRP3 Activation: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours, followed by stimulation with an NLRP3 activator (e.g., 5 µM nigericin or 5 mM ATP) for the optimized time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against cleaved caspase-1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control.
Visualizing Key Processes
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of DEUP.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in DEUP-treated cells.
References
- 1. biopharmaboardroom.com [biopharmaboardroom.com]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethylumbelliferyl Phosphate (DEUP) Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other critical parameters in Diethylumbelliferyl phosphate (B84403) (DEUP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and how does it work in an assay?
This compound (DEUP) is a fluorogenic substrate used to measure the activity of various phosphatases. In its native state, DEUP is non-fluorescent. When a phosphatase enzyme cleaves the phosphate group from DEUP, it releases the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The increase in fluorescence intensity is directly proportional to the phosphatase activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent product of the DEUP assay?
The fluorescent product, 7-hydroxy-4-methylcoumarin, has an excitation maximum at approximately 360 nm and an emission maximum at around 448-450 nm.[1][2] It is recommended to confirm the optimal settings for your specific plate reader.
Q3: Should I use a kinetic or an endpoint measurement for my DEUP assay?
The choice between a kinetic and an endpoint assay depends on your experimental goals.
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Kinetic Assay: Involves continuous monitoring of fluorescence over time, providing real-time data on the rate of the reaction.[3] This method is ideal for detailed enzyme characterization, studying inhibitor effects, and determining kinetic parameters like Vmax and Km.[3]
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Endpoint Assay: Measures the total fluorescence after a fixed incubation period.[3] This approach is simpler, more cost-effective, and well-suited for high-throughput screening (HTS) of many samples simultaneously.[3]
Q4: How do I determine the optimal incubation time for my DEUP experiment?
The optimal incubation time is crucial for obtaining a robust signal without reaching substrate limitation or enzyme instability. To determine this, a time-course experiment is highly recommended. This involves incubating the reaction with a fixed concentration of your enzyme and DEUP, and measuring the fluorescence at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes). The ideal incubation time is the point within the linear range of the reaction that provides a strong signal-to-background ratio.
Experimental Protocols
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol provides a general framework for determining the optimal incubation time for a phosphatase assay using DEUP.
Materials:
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DEUP substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (pH-specific to the phosphatase of interest, e.g., alkaline or acid buffer)
-
Purified phosphatase or cell lysate containing the enzyme
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Allow all reagents to reach room temperature before use.
-
Prepare a working solution of DEUP in the assay buffer. The final concentration will need to be optimized, but a starting point is often in the low micromolar range.
-
Prepare a dilution series of your enzyme or lysate in the assay buffer.
-
-
Set up the Assay Plate:
-
Add your enzyme dilution to the appropriate wells of the 96-well plate.
-
Include a "no enzyme" control (blank) containing only the assay buffer to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add the DEUP working solution to all wells to start the reaction.
-
Mix the plate gently for 30 seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation (~360 nm) and emission (~450 nm) wavelengths.
-
For a kinetic assay, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for the desired total duration.
-
For an endpoint assay, take readings at your predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity against time. The optimal incubation time for an endpoint assay will be within the linear portion of this curve that provides a sufficient signal window.
-
Data Presentation
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (minutes) | Average Fluorescence (RFU) | Background Fluorescence (RFU) | Net Fluorescence (RFU) | Signal-to-Background Ratio |
| 0 | 150 | 145 | 5 | 1.03 |
| 15 | 850 | 155 | 695 | 5.48 |
| 30 | 1600 | 160 | 1440 | 10.00 |
| 60 | 3100 | 175 | 2925 | 17.71 |
| 90 | 4500 | 190 | 4310 | 23.68 |
| 120 | 5200 | 210 | 4990 | 24.76 |
Note: This is hypothetical data to illustrate the expected trend. In this example, while the signal continues to increase, the reaction rate starts to slow after 90 minutes. An incubation time between 60 and 90 minutes might be optimal, providing a balance between a strong signal and maintaining linearity.
Troubleshooting Guides
Issue 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions for each experiment. Include a positive control if available. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer components for your specific enzyme. Some phosphatases require cofactors like Mg²⁺ or Zn²⁺. |
| Incorrect Wavelength Settings | Verify that the plate reader's excitation and emission wavelengths are set correctly for 7-hydroxy-4-methylcoumarin (~360 nm Ex / ~450 nm Em).[1][2] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal incubation duration. |
| Low Enzyme Concentration | The concentration of the enzyme in your sample may be too low. Try using a more concentrated sample or increasing the amount of sample per well. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | DEUP can hydrolyze spontaneously, especially at alkaline pH and elevated temperatures. Prepare the DEUP working solution fresh just before use and keep it on ice. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with phosphatases. Use fresh, high-purity reagents and dedicated sterile pipette tips. |
| Autofluorescence from Sample | Components in the cell lysate or sample matrix can be inherently fluorescent. Run a "sample blank" control that contains your sample and buffer but no DEUP substrate. Subtract this value from your experimental readings. |
| Well-to-Well Contamination | Be careful during pipetting to avoid cross-contamination between wells. |
Issue 3: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Pre-incubate the microplate and all reagents at the desired reaction temperature before starting the assay. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent start times. For endpoint assays, use a stop solution if necessary to halt the reaction at the precise time. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well after addition. |
Visualizations
Caption: A typical workflow for a this compound (DEUP) assay.
Caption: A decision tree for troubleshooting common issues in DEUP assays.
References
Potential off-target effects of Diethylumbelliferyl phosphate in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Diethylumbelliferyl phosphate (B84403) (DEUP) in cell-based assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is its primary mechanism of action?
A1: this compound (DEUP) is an organophosphate compound commonly used as a selective and potent inhibitor of cholesterol esterase.[1] Its primary intended use in cell-based assays is to block the hydrolysis of cholesteryl esters, thereby preventing the release of free cholesterol. This is often utilized in studies of steroidogenesis, where it is expected to block the pathway at the level of cholesterol availability.[1]
Q2: What are the known off-target effects of DEUP in cell-based assays?
A2: The most well-documented off-target effect of DEUP is the inhibition of steroidogenesis and lactate (B86563) production through a mechanism that is independent of its action on cholesterol esterase. Specifically, DEUP has been shown to interfere with a long-lived factor that acts downstream of protein kinase A (PKA) activation but upstream of the induction of the Steroidogenic Acute Regulatory (StAR) protein.
Q3: Does DEUP directly inhibit Protein Kinase A (PKA)?
A3: No, studies have shown that DEUP does not directly inhibit the activity of purified PKA or the cytosolic PKA activity in treated cells. This is a critical point for troubleshooting, as DEUP's effects on PKA-mediated pathways are not due to direct enzymatic inhibition of PKA itself.
Q4: Are the off-target effects of DEUP dose-dependent?
A4: Yes, the inhibition of both progesterone (B1679170) synthesis (a measure of steroidogenesis) and stimulated lactate production by DEUP is dose-dependent.
Q5: How long do the off-target effects of DEUP persist in cell culture?
A5: The inhibitory effects of DEUP on steroidogenic capacity can be long-lasting. In MA-10 Leydig cells, it has been observed that cells required more than 24 hours to recover their steroidogenic capacity after DEUP treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected decrease in the production of a downstream product of a cAMP/PKA-stimulated pathway (e.g., a steroid hormone other than progesterone). | DEUP is likely inhibiting the pathway downstream of PKA activation, but upstream of StAR protein induction. | 1. Confirm PKA activity: Perform a direct PKA activity assay on lysates from DEUP-treated and control cells to confirm that PKA is not directly inhibited. 2. Measure StAR protein levels: Use Western blotting or a similar technique to determine if StAR protein expression or mitochondrial accumulation is reduced in DEUP-treated cells. 3. Consider alternative inhibitors: If the off-target effect is confounding, consider using a different cholesterol esterase inhibitor or an alternative method to block cholesterol availability. |
| Inhibition of lactate production in your cell-based assay. | DEUP is known to inhibit stimulated lactate production, another cAMP-dependent process. | 1. Acknowledge the off-target effect: Be aware that any observed changes in lactate levels in the presence of DEUP may be due to this off-target effect. 2. Use appropriate controls: If studying lactate metabolism, include a DEUP-treated control group to quantify the extent of this off-target inhibition in your specific assay. |
| Variable or inconsistent results in steroidogenesis assays with DEUP. | Cell-line specific sensitivity to DEUP's off-target effects. | 1. Use a resistant cell line for comparison: The R2C Leydig cell line has been shown to be insensitive to DEUP's inhibitory effect on steroidogenesis, although its lactate production remains sensitive. Using this cell line in parallel can help differentiate between on-target and off-target effects. 2. Perform a dose-response curve: Determine the optimal concentration of DEUP for cholesterol esterase inhibition with minimal off-target effects in your specific cell line. |
| Slow recovery of cellular function after removal of DEUP. | The off-target effects of DEUP are known to be long-lasting. | 1. Increase recovery time: When performing washout experiments, allow for a recovery period longer than 24 hours. 2. Monitor recovery: Assay for the recovery of steroidogenic or lactate production capacity at multiple time points (e.g., 24, 48, 72 hours) after DEUP removal. |
Quantitative Data
| Compound | Target | Action | IC50 | Cell Line | Reference |
| This compound (DEUP) | Cholesterol Esterase | Inhibition | 11.6 µM | Not Specified | [1] |
| This compound (DEUP) | Steroidogenesis (Progesterone Production) | Inhibition | Dose-dependent inhibition observed, specific IC50 not reported in abstract. | MA-10 | |
| This compound (DEUP) | Stimulated Lactate Production | Inhibition | Dose-dependent inhibition observed, specific IC50 not reported in abstract. | MA-10, R2C |
Experimental Protocols
Protocol 1: MA-10 and R2C Leydig Cell Culture
-
Cell Culture Medium: Prepare a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 15% horse serum and 2.5% fetal bovine serum, 20 mM HEPES, and 50 µg/mL gentamicin.[2]
-
Thawing and Plating: Rapidly thaw cryopreserved MA-10 or R2C cells in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed complete culture medium and centrifuge. Resuspend the cell pellet and plate on 0.1% gelatin-coated culture dishes.[2]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralize, and re-plate at the desired density.
Protocol 2: DEUP Treatment
-
Stock Solution Preparation: Prepare a stock solution of DEUP in an appropriate solvent, such as DMSO.
-
Cell Seeding: Seed MA-10 or R2C cells in multi-well plates at a density appropriate for your assay. Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare working dilutions of DEUP in serum-free or complete culture medium. Aspirate the culture medium from the cells and replace it with the DEUP-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest DEUP concentration).
-
Incubation: Incubate the cells with DEUP for the desired duration of your experiment.
Protocol 3: Progesterone Assay
-
Sample Collection: After DEUP treatment and any stimulation (e.g., with hCG or 8-Br-cAMP), collect the cell culture supernatant.
-
Progesterone Measurement: Measure the concentration of progesterone in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).[3][4] Follow the manufacturer's instructions for the chosen kit.
-
Data Normalization: Normalize the progesterone levels to the total protein content in each well to account for variations in cell number.
Protocol 4: Lactate Assay
-
Sample Collection: Collect the cell culture supernatant after DEUP treatment and any stimulation.
-
Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit to determine the lactate concentration in the supernatant.[5] These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
-
Standard Curve: Prepare a standard curve using the lactate standard provided in the kit to accurately quantify the lactate concentration in your samples.
-
Data Analysis: Compare the lactate levels in DEUP-treated cells to the vehicle-treated controls.
Visualizations
Caption: Signaling pathway affected by DEUP.
Caption: Workflow for investigating DEUP's off-target effects.
References
- 1. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 2. Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous cholesterol acquisition signaling in LH-responsive MA-10 Leydig cells and in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Diethylumbelliferyl Phosphate (DEUP) Experiments
Welcome to the technical support center for Diethylumbelliferyl phosphate (B84403) (DEUP). This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in experiments utilizing DEUP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is its primary application?
A1: this compound (DEUP) is a fluorogenic substrate used to measure the activity of phosphatases, such as acid and alkaline phosphatase. In the presence of these enzymes, DEUP is hydrolyzed to 4-methylumbelliferone (B1674119) (4-MU), which is a highly fluorescent compound. The rate of 4-MU production is proportional to the phosphatase activity. DEUP is also known as a selective and potent inhibitor of cholesterol esterase and can disrupt steroidogenesis.[1][2]
Q2: What are the optimal excitation and emission wavelengths for the product of the DEUP reaction?
A2: The fluorescent product, 4-methylumbelliferone (4-MU), has an excitation maximum at approximately 364 nm and an emission maximum at approximately 448 nm at an alkaline pH of 10.3. At a more acidic pH of 5, the fluorescence is less intense, and the excitation maximum shifts to around 330 nm.
Q3: How should DEUP be stored to ensure its stability?
A3: DEUP should be stored at -20°C and protected from light.[3] As with other organophosphates, improper storage can lead to degradation. For instance, a related compound, diisopropylfluorophosphate (DFP), shows significant degradation when stored at 4°C over long periods.[4] It is recommended to store DEUP in airtight, non-glass containers, especially for long-term storage, to prevent potential hydrolysis.[4]
Q4: What are the most common sources of variability in experiments using DEUP?
A4: The most common sources of variability include:
-
pH of the reaction buffer: The fluorescence of 4-MU is highly pH-dependent.[5]
-
Substrate and enzyme concentrations: Incorrect concentrations can lead to non-linear reaction rates.
-
Incubation time and temperature: Deviations can significantly alter enzyme activity.
-
Compound interference: Test compounds may be fluorescent themselves or quench the fluorescence of 4-MU.[6]
-
Presence of inhibitors: Contaminants in the sample or buffer, such as EDTA, fluoride, or citrate, can inhibit phosphatase activity.[7]
-
Improper storage of DEUP: Degradation of the substrate will lead to inaccurate results.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. DEUP stock solution has degraded: Spontaneous hydrolysis of DEUP can lead to the presence of fluorescent 4-MU in the stock. | 1. Prepare a fresh stock solution of DEUP. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect from light. |
| 2. Contaminated buffer or reagents: The buffer or other reagents may contain fluorescent impurities. | 2. Use high-purity reagents and water. Test the fluorescence of the buffer and other components without the enzyme or DEUP. | |
| 3. Autofluorescence of the sample: The biological sample itself may contain endogenous fluorescent molecules. | 3. Run a control sample without DEUP to measure the sample's autofluorescence and subtract it from the experimental readings. | |
| Low or No Fluorescence Signal | 1. Inactive enzyme: The phosphatase may have lost its activity due to improper storage or handling. | 1. Use a fresh enzyme stock or a positive control with known activity to verify enzyme function. |
| 2. Suboptimal pH: The reaction buffer pH may not be optimal for the specific phosphatase being assayed. | 2. Ensure the buffer pH is appropriate for the enzyme (e.g., acidic for acid phosphatase, alkaline for alkaline phosphatase). The fluorescence of 4-MU is also pH-dependent, with higher fluorescence at alkaline pH.[5] | |
| 3. Presence of inhibitors: The sample may contain inhibitors of phosphatase activity.[7] | 3. If possible, purify the sample to remove potential inhibitors. Avoid using buffers containing known inhibitors like EDTA, citrate, or high concentrations of phosphate. | |
| 4. Incorrect filter set on the fluorometer: The excitation and emission wavelengths may be set incorrectly. | 4. Verify that the fluorometer is set to the correct wavelengths for 4-MU (Ex: ~364 nm, Em: ~448 nm). | |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing. |
| 2. Temperature fluctuations: Inconsistent temperature across the plate or between experiments. | 2. Pre-incubate all reagents and the plate at the desired reaction temperature. Use a temperature-controlled plate reader. | |
| 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reactants. | 3. Avoid using the outer wells of the plate for samples. Fill the outer wells with water or buffer to minimize evaporation. | |
| Non-linear Reaction Progress Curve | 1. Substrate depletion: The concentration of DEUP is too low and is being consumed rapidly. | 1. Increase the initial concentration of DEUP. Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme. |
| 2. Enzyme instability: The enzyme may be losing activity over the course of the assay. | 2. Reduce the incubation time or run the assay at a lower temperature. Add stabilizing agents like BSA to the buffer if appropriate. | |
| 3. Product inhibition: The fluorescent product, 4-MU, may be inhibiting the enzyme at high concentrations. | 3. Measure initial reaction rates where the product concentration is still low. Dilute the enzyme to slow down the reaction. |
Experimental Protocols
General Protocol for Phosphatase Assay using DEUP
This protocol provides a general framework for measuring phosphatase activity. It should be optimized for the specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: The choice of buffer depends on the phosphatase being studied.
-
For Acid Phosphatase: 0.1 M Sodium Acetate, pH 5.0.
-
For Alkaline Phosphatase: 0.1 M Glycine, pH 10.3, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂.
-
-
DEUP Stock Solution: Prepare a 10 mM stock solution of DEUP in a suitable solvent (e.g., DMSO or DMF). Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the phosphatase in the assay buffer. The final concentration will need to be determined empirically through an enzyme titration experiment.
-
Stop Solution: 0.2 M NaOH or 0.5 M Glycine-NaOH, pH 10.5. This is used to terminate the reaction and maximize the fluorescence of 4-MU.
2. Assay Procedure:
-
Prepare a standard curve using 4-methylumbelliferone (4-MU) to convert relative fluorescence units (RFU) to the amount of product formed.
-
In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Enzyme Solution (or sample containing the enzyme)
-
Bring the total volume to 90 µL with Assay Buffer.
-
-
Include appropriate controls:
-
No-enzyme control: 90 µL of Assay Buffer.
-
No-substrate control: Y µL of Enzyme Solution in 90 µL of Assay Buffer.
-
Positive control: A known amount of active phosphatase.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of a working solution of DEUP (e.g., 1 mM for a final concentration of 100 µM) to each well.
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a microplate fluorometer with excitation at ~364 nm and emission at ~448 nm.
Data Presentation: Example Phosphatase Assay Setup
| Component | Sample Wells | No-Enzyme Control | No-Substrate Control |
| Assay Buffer | to 90 µL | 90 µL | to 90 µL |
| Enzyme/Sample | Y µL | 0 µL | Y µL |
| DEUP (1 mM) | 10 µL | 10 µL | 0 µL |
| Stop Solution | 100 µL | 100 µL | 100 µL |
| Total Volume | 200 µL | 200 µL | 190 µL |
Visualizations
Experimental Workflow for a DEUP-based Phosphatase Assay
Caption: Workflow for a typical phosphatase assay using DEUP.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting flowchart for low signal in DEUP assays.
Signaling Pathway Interference by DEUP
DEUP is known to inhibit steroidogenesis by interfering with a long-lived factor that acts between the activation of Protein Kinase A (PKA) and the induction of the Steroidogenic Acute Regulatory (StAR) protein.[2]
Caption: DEUP's inhibitory effect on the steroidogenesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and Storage Stability of Diisopropylfluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
How to prevent degradation of Diethylumbelliferyl phosphate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Diethylumbelliferyl phosphate (B84403) (DEUP) to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of DEUP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Diethylumbelliferyl phosphate (DEUP)?
A1: The recommended storage temperature for DEUP is -20°C.[1][2][3] Storing it at this temperature, preferably in a non-frost-free freezer, will help minimize degradation.
Q2: In what solvent should I dissolve DEUP for storage?
A2: DEUP is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1][3] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: Is DEUP sensitive to light?
Q4: How does pH affect the stability of DEUP?
A4: As an organophosphate ester, DEUP is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions. It is recommended to maintain stock solutions and experimental buffers at a neutral pH (around 7.0-7.5) to minimize hydrolytic degradation.
Q5: For how long can I store DEUP solutions?
A5: When stored as a concentrated stock solution in anhydrous DMSO at -20°C and protected from light, DEUP should be stable for several months. However, for aqueous working solutions, it is always best to prepare them fresh on the day of the experiment to ensure optimal performance.
Troubleshooting Guide
Encountering issues with your experiments involving DEUP? This guide will help you troubleshoot potential problems related to its degradation.
Issue 1: High background fluorescence in my assay.
-
Possible Cause: Spontaneous hydrolysis of DEUP. The product of hydrolysis, diethyl umbelliferone (B1683723), is fluorescent.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of DEUP immediately before your experiment.
-
Control Your pH: Ensure your assay buffer is at a neutral pH. Avoid acidic or alkaline conditions that can accelerate hydrolysis.
-
Run a "Substrate Only" Control: Include a control well containing only the assay buffer and DEUP (no enzyme) to measure the background fluorescence from any spontaneous hydrolysis. Subtract this background value from your experimental readings.
-
Check Storage of Stock Solution: Verify that your DMSO stock solution has been stored properly at -20°C and has not undergone an excessive number of freeze-thaw cycles.
-
Issue 2: Inconsistent or lower-than-expected enzyme inhibition.
-
Possible Cause: Degradation of DEUP in the stock or working solution, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to discard it and prepare a fresh one from solid DEUP.
-
Minimize Incubation Time in Aqueous Buffer: Reduce the pre-incubation time of DEUP in aqueous buffers before starting the enzymatic reaction.
-
Protect from Light: Ensure that all solutions containing DEUP are protected from light during preparation and incubation.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of DEUP into various byproducts.
-
Troubleshooting Steps:
-
Review Storage and Handling: Scrutinize your storage and handling procedures against the recommendations.
-
Perform a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study as detailed in the experimental protocols section. This can help in identifying the unknown peaks.
-
Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the intact DEUP from its potential degradation products.
-
Quantitative Data Summary
Due to the limited availability of published stability data for this compound, the following table presents hypothetical, yet plausible, data based on the known behavior of similar organophosphate and umbelliferone compounds. This data is for illustrative purposes to highlight the importance of proper storage conditions.
| Condition | Storage Duration | Parameter | Hypothetical % Recovery of DEUP |
| Temperature | |||
| -20°C (in DMSO, dark) | 6 months | >98% | |
| 4°C (in DMSO, dark) | 1 month | ~90% | |
| 25°C (in aqueous buffer, pH 7.4, dark) | 24 hours | ~85% | |
| pH (in aqueous buffer at 25°C, dark) | |||
| pH 5.0 | 8 hours | ~92% | |
| pH 7.4 | 8 hours | >95% | |
| pH 9.0 | 8 hours | ~80% | |
| Light Exposure (in aqueous buffer, pH 7.4 at 25°C) | |||
| Ambient Light | 4 hours | ~88% | |
| Dark Control | 4 hours | >98% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of DEUP.
-
Objective: To quantify the amount of intact DEUP and separate it from its potential degradation products.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound standard.
-
DMSO (HPLC grade).
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of DEUP in DMSO (e.g., 10 mg/mL). From this, prepare a working standard in the mobile phase (e.g., 100 µg/mL).
-
Chromatographic Conditions (Example):
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and samples. The retention time and peak area of the intact DEUP are used for quantification. Degradation products will appear as separate peaks.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade DEUP under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Methodology:
-
Prepare a stock solution of DEUP in a suitable solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 30, 60, and 120 minutes. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Keep the solid DEUP in an oven at 80°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for DEUP degradation issues.
Caption: Potential degradation pathways of DEUP.
References
Best practices for working with Diethylumbelliferyl phosphate in the lab
Welcome to the Technical Support Center for Diethylumbelliferyl Phosphate (B84403) (DEUP). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for the effective use of DEUP in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP)?
A1: this compound (DEUP) is a fluorogenic substrate and a known inhibitor of several enzymes, most notably cholesterol esterase and other lipases.[1][2][3][4][5] Upon enzymatic cleavage of the phosphate group by enzymes such as phosphatases or esterases, it yields the highly fluorescent product, 4-diethylumbelliferone. This property allows for the sensitive detection of enzyme activity. It is also used to study steroidogenesis and lipid metabolism.[2][3][4][6][7]
Q2: How should I store and handle DEUP?
A2: DEUP should be stored at -20°C for long-term stability.[1][3][8] It is supplied as an oil and should be handled in a well-ventilated area.[1][3] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][3][9] Always refer to the Safety Data Sheet (SDS) for complete safety information before handling.[10]
Q3: What are the primary applications of DEUP in the lab?
A3: DEUP is primarily used in:
-
Enzymatic Assays: As a fluorogenic substrate to measure the activity of various phosphatases and esterases.
-
Inhibitor Studies: As a potent inhibitor of cholesterol esterase and other lipases to study their roles in biological pathways.[2][3][4][6][7]
-
Lipid Metabolism Research: To investigate processes like lipid droplet dynamics and steroidogenesis.[6][7][11]
Q4: What are the fluorescence properties of the product of DEUP hydrolysis?
A4: The hydrolysis of DEUP produces 4-diethylumbelliferone. While specific data for this exact molecule is limited, its parent compound, 4-methylumbelliferone (B1674119) (4-MU), is well-characterized. The fluorescence is pH-dependent, with optimal fluorescence at a pH above 9.[12] The typical excitation maximum is around 360-380 nm, and the emission maximum is around 445-455 nm.[12][13][14]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative information for working with DEUP and its fluorescent product.
Table 1: Physical and Chemical Properties of DEUP
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇O₆P | [1][3][8] |
| Molecular Weight | 312.25 g/mol | [1][3] |
| Appearance | Colorless to yellow oil | [1][3] |
| Storage Temperature | -20°C | [1][3][8] |
| Solubility | >5 mg/mL in DMSO | [1][3][9] |
Table 2: Fluorescence Properties of Umbelliferone Derivatives
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~360 - 380 nm | pH > 9 | [12][13] |
| Emission Maximum (λem) | ~445 - 455 nm | pH > 9 | [12][13][14] |
| Quantum Yield (Φf) | ~0.63 - 0.91 | pH > 9 | [12][15] |
Experimental Protocols
General Protocol for a Fluorogenic Phosphatase/Esterase Assay using DEUP
This protocol provides a general framework for measuring enzyme activity using DEUP. Optimization of buffer conditions, enzyme concentration, and incubation time is recommended for specific enzymes and experimental setups.
Materials:
-
DEUP stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES, pH adjusted for optimal enzyme activity)
-
Enzyme preparation (purified or cell lysate)
-
Stop solution (e.g., 0.5 M NaOH)
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Prepare a working solution of DEUP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). Protect from light.
-
Prepare serial dilutions of your enzyme sample in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 20 µL of the diluted enzyme samples to their respective wells. Include a no-enzyme control (add 20 µL of assay buffer instead).
-
To initiate the reaction, add 30 µL of the DEUP working solution to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from the values of the enzyme-containing wells.
-
Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
-
Troubleshooting Guide
Issue: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autohydrolysis of DEUP | Prepare fresh DEUP working solutions for each experiment. Avoid prolonged exposure to light and high temperatures. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Non-specific Binding to Plate | Use black, low-binding microplates. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) to the assay buffer.[1] |
| Endogenous Fluorescent Compounds in Sample | Run a sample blank (sample + assay buffer without DEUP) to measure and subtract the intrinsic fluorescence of your sample. |
Issue: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a positive control with known activity. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer for your specific enzyme. |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on the microplate reader. |
| Insufficient Incubation Time | Increase the incubation time or the enzyme concentration to generate a stronger signal. Ensure the reaction remains in the linear phase. |
| DEUP Concentration Too Low | Perform a substrate titration to determine the optimal (saturating) concentration of DEUP for your enzyme. |
Issue: High Well-to-Well Variability
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to the wells. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature during incubation. Avoid stacking plates. |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent. |
Visualizations
Experimental Workflow for DEUP-based Enzyme Assay
Caption: Workflow for a typical fluorogenic enzyme assay using DEUP.
Signaling Pathway Inhibition by DEUP
Caption: DEUP inhibits cholesterol esterase, blocking the release of free cholesterol for steroidogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monoacylated Cellular Prion Protein Modifies Cell Membranes, Inhibits Cell Signaling, and Reduces Prion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic enlargement and mobilization of lipid droplets in pluripotent cells coordinate morphogenesis during mouse peri-implantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defects in lipid homeostasis reflect the function of TANGO2 in phospholipid and neutral lipid metabolism | eLife [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. health.usf.edu [health.usf.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Diethylumbelliferyl Phosphate in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Diethylumbelliferyl phosphate (B84403) (DEUP) in long-term experimental setups.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity at Low DEUP Concentrations
Symptoms:
-
Significant drop in cell viability observed at concentrations previously considered safe.
-
Rapid cell death occurring shortly after treatment.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to differentiate between solvent- and DEUP-induced cytotoxicity. |
| DEUP Instability in Media | DEUP, like many organophosphates, may degrade in aqueous culture media over time, potentially forming more toxic byproducts. Prepare fresh DEUP working solutions for each experiment and add them to the culture medium immediately before use. For long-term studies, consider replenishing the media with fresh DEUP at regular intervals. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The reported IC50 for DEUP is 11.6 μM, but this can vary.[1] Perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range for your long-term study. |
| Contamination | Microbial (bacteria, fungi, mycoplasma) or chemical contamination can induce cytotoxicity. Regularly test your cell cultures for contamination.[2] |
Issue 2: Gradual Decrease in Cell Viability Over Time
Symptoms:
-
A slow but steady decline in the number of viable cells in DEUP-treated cultures during long-term incubation.
-
Changes in cell morphology, such as shrinking, rounding, or detachment.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Mitochondrial Dysfunction | DEUP is known to interfere with mitochondrial function by inhibiting cholesterol transport.[1][3] This can lead to a gradual decline in cellular energy production and an increase in oxidative stress. Consider co-treatment with mitochondrial protective agents or antioxidants like N-acetylcysteine (NAC) to mitigate these effects. |
| Induction of Apoptosis | Organophosphates can induce programmed cell death (apoptosis). Assess markers of apoptosis, such as caspase activation, to determine if this is the primary mode of cell death.[4][5][6][7] |
| Accumulation of Toxic Metabolites | Cellular metabolism of DEUP or its degradation in the media over time may lead to the accumulation of toxic byproducts. Regular media changes can help to reduce this buildup. |
| Nutrient Depletion | Long-term cultures can suffer from the depletion of essential nutrients in the media, which can be exacerbated by the stress induced by DEUP. Ensure a regular feeding schedule for your cultures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Diethylumbelliferyl phosphate (DEUP) cytotoxicity?
A1: The primary mechanism of DEUP's biological activity involves the inhibition of cholesterol esterase, which disrupts cholesterol transport into the mitochondria.[1][3] This interference with mitochondrial function is a likely source of its cytotoxicity, potentially leading to impaired cellular respiration, generation of reactive oxygen species (ROS), and induction of the mitochondrial pathway of apoptosis.[3][8] DEUP has also been shown to inhibit cAMP-stimulated lactate (B86563) production, suggesting a broader impact on cellular metabolism.[3]
Q2: What are the typical cytotoxic concentrations of DEUP?
A2: A reported half-maximal inhibitory concentration (IC50) for DEUP is 11.6 μM.[1] However, this value can vary significantly depending on the cell line, exposure duration, and the specific assay used to measure cytotoxicity. It is crucial to perform a dose-response study for your particular experimental system to determine the appropriate working concentration.
Q3: How can I reduce the cytotoxicity of DEUP in my long-term experiments?
A3: Here are several strategies to mitigate DEUP-induced cytotoxicity:
-
Optimize Concentration: Use the lowest effective concentration of DEUP, as determined by a thorough dose-response analysis.
-
Reduce Exposure Time: If continuous exposure is not critical, consider intermittent treatment cycles.
-
Use Cytoprotective Agents: Co-administration of antioxidants, such as N-acetylcysteine (NAC), may counteract oxidative stress potentially induced by mitochondrial dysfunction.
-
Maintain a Healthy Culture Environment: Regular media changes, stable incubator conditions (temperature, CO2, humidity), and routine checks for contamination are essential.[2]
-
Consider Less Toxic Alternatives: If permissible for your experimental goals, explore the use of alternative, non-toxic live-cell alkaline phosphatase substrates.
Q4: Are there less toxic alternatives to DEUP for long-term live-cell imaging?
A4: Yes, several less toxic or non-toxic substrates for alkaline phosphatase are available for live-cell imaging. These are often designed to have better cell permeability and generate fluorescent products that are well-retained within living cells without impairing their viability. Investigating these alternatives is a highly recommended strategy for long-term studies.[9]
Q5: How can I assess if DEUP is inducing apoptosis in my cells?
A5: You can assess apoptosis through various methods, including:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[10][11][12][13]
-
Annexin V Staining: Detect the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
-
TUNEL Assay: Identify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: Analyze the cleavage of pro-caspases into their active forms or the cleavage of caspase substrates like PARP.[14]
Data Presentation
Table 1: Summary of this compound (DEUP) Properties and Cytotoxicity
| Parameter | Value/Information | Reference(s) |
| Molecular Weight | 312.25 g/mol | [15] |
| Target Enzyme | Cholesterol Esterase | [1] |
| Known Biological Effect | Blocks mitochondrial cholesterol transport and steroidogenesis | [1][3] |
| Reported IC50 | 11.6 μM | [1] |
| Solubility | >5 mg/mL in DMSO | [1] |
Note: The provided IC50 value is a general reference. The actual IC50 can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of DEUP using MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for long-term studies by extending the incubation period with DEUP.[16][17][18][19]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEUP)
-
DMSO (for DEUP stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
DEUP Treatment: Prepare serial dilutions of DEUP in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.1%). Replace the existing medium with the DEUP-containing medium. Include wells with medium only (blank) and cells with medium containing only the solvent (vehicle control).
-
Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the DEUP concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: Proposed mechanism of DEUP-induced cytotoxicity.
Caption: Troubleshooting workflow for DEUP cytotoxicity.
References
- 1. This compound = 98 HPLC, oil 897-83-6 [sigmaaldrich.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in skeletal tissues: phosphate-mediated chick chondrocyte apoptosis is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate-induced Apoptosis of Hypertrophic Chondrocytes Is Associated with a Decrease in Mitochondrial Membrane Potential and Is Dependent upon Erk1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphate-induced activation of VEGFR2 leads to caspase-9-mediated apoptosis of hypertrophic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate-induced activation of VEGFR2 leads to caspase-9-mediated apoptosis of hypertrophic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of reactive oxygen species is an early event in dolichyl phosphate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proximity- or Conformation-Induced Caspase Activation? | PLOS Biology [journals.plos.org]
- 13. Caspase-10 triggers Bid cleavage and caspase cascade activation in FasL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C14H17O6P | CID 13477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diethylumbelliferyl Phosphate and Other Cholesterol Esterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other prominent cholesterol esterase (CEase) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate inhibitors for their studies. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Cholesterol Esterase and its Inhibition
Cholesterol esterase (CEase), also known as sterol esterase, is a crucial enzyme in cholesterol metabolism. It catalyzes the hydrolysis of cholesteryl esters to free cholesterol and fatty acids, a critical step in the absorption of dietary cholesterol and the mobilization of cholesterol from intracellular stores.[1] Inhibition of CEase is a key therapeutic strategy for managing hypercholesterolemia and atherosclerosis by reducing intestinal cholesterol absorption. A variety of compounds, including organophosphates, carbamates, and natural products, have been investigated for their CEase inhibitory activity.
Diethylumbelliferyl phosphate (DEUP) is a well-characterized organophosphate inhibitor of cholesterol esterase.[1] It acts as a potent, selective inhibitor and has been instrumental in studying steroidogenesis and cholesterol transport.[1][2] DEUP blocks the transport of cholesterol into the mitochondria of steroidogenic cells, a process that is dependent on the hydrolysis of cholesteryl esters.[1][2]
Quantitative Comparison of Inhibitor Potency
The efficacy of an enzyme inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides a summary of the IC50 values for DEUP and a selection of other CEase inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison should be made with caution, as experimental conditions such as substrate concentration, enzyme source, and assay methodology can significantly influence the results.
| Inhibitor | Class | IC50 Value (μM) | Source Organism of CEase |
| This compound (DEUP) | Organophosphate | 11.6[2] | Not Specified |
| 3β-taraxerol | Triterpenoid | 0.86 (as μg/mL) | Porcine Pancreas |
| A1H3 | Acylhydrazone | Nanomolar range[3] | Not Specified |
| 5-benzylidenerhodanine (4a) | Rhodanine | 1.76 | Not Specified |
| 5-benzylidene-2,4-thiazolidinedione (4b) | Thiazolidinedione | 5.89 | Not Specified |
| Paraoxon | Organophosphate | Potent (IC50 < 10 nM)[4] | Bovine Pancreas |
| Diisopropyl fluorophosphate (B79755) (DFP) | Organophosphate | Potent (IC50 < 10 nM)[4] | Bovine Pancreas |
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate determination and comparison of inhibitor potency. Below is a detailed methodology for a common in vitro cholesterol esterase inhibition assay using the chromogenic substrate p-nitrophenyl butyrate (B1204436) (pNPB).
In Vitro Cholesterol Esterase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cholesterol esterase.
Principle: Cholesterol esterase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl butyrate (pNPB) to butyric acid and the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, which is proportional to the enzyme activity, can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction will decrease.
Materials:
-
Cholesterol esterase (from porcine pancreas)
-
p-Nitrophenyl butyrate (pNPB)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Taurocholic acid
-
Test inhibitor compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cholesterol esterase in phosphate buffer.
-
Prepare a stock solution of pNPB in a suitable organic solvent like acetonitrile (B52724) or DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor to be tested.
-
Prepare the assay buffer containing phosphate buffer and taurocholic acid.
-
-
Assay Protocol (96-well plate format):
-
To each well of the microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for the control)
-
Cholesterol esterase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPB substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration and the control.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal curve) and identifying the concentration at which 50% inhibition is achieved.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving cholesterol esterase and a general workflow for screening potential inhibitors.
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identification and synthesis of selective cholesterol esterase inhibitor using dynamic combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. courses.edx.org [courses.edx.org]
A Comparative Analysis of Diethylumbelliferyl Phosphate and WAY-121,898 in the Inhibition of Cholesterol Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholesterol absorption inhibitors, Diethylumbelliferyl phosphate (B84403) (DEUP) and WAY-121,898. While both compounds target cholesterol esterases, their specificities and the extent of their characterization in the context of intestinal cholesterol absorption differ significantly. This document synthesizes the available experimental data to offer an objective comparison of their mechanisms and potential efficacy.
Introduction to Cholesterol Absorption Inhibition
The absorption of dietary cholesterol is a critical process in maintaining cholesterol homeostasis. A key enzyme in this pathway is pancreatic cholesteryl ester hydrolase (pCEH), which is responsible for hydrolyzing cholesterol esters into free cholesterol and fatty acids in the intestinal lumen. Only free cholesterol can be taken up by enterocytes. Therefore, inhibiting pCEH presents a viable therapeutic strategy for reducing cholesterol absorption and lowering plasma cholesterol levels.
Mechanism of Action and Target Specificity
Both Diethylumbelliferyl phosphate and WAY-121,898 are known to inhibit cholesterol esterases, but their primary characterized targets and broader biological effects show distinctions.
This compound (DEUP) is a potent, selective inhibitor of cholesterol esterase.[1][2] Its inhibitory activity extends to neutral cholesteryl ester hydrolase (nCEH) found in various tissues, including the liver. Beyond its effects on cholesterol ester hydrolysis, DEUP is also recognized for its ability to block steroidogenesis by preventing the transport of cholesterol into mitochondria.[1][3] This is achieved by interfering with a long-lived factor within the cAMP/PKA signaling pathway.[3]
WAY-121,898 is characterized as an inhibitor of pancreatic cholesteryl ester hydrolase (pCEH).[4] Its primary mechanism for lowering plasma cholesterol is through the inhibition of cholesterol absorption in the intestine.[4] However, studies have suggested that WAY-121,898 may possess additional modes of action, potentially involving the inhibition of liver cholesteryl ester hydrolase, as it has demonstrated efficacy when administered parenterally and has shown cholesterol-lowering effects in hamsters without altering cholesterol absorption.[4]
Comparative Performance Data
| Parameter | This compound (DEUP) | WAY-121,898 | Source |
| Target Enzyme | Cholesterol Esterase, Neutral Cholesteryl Ester Hydrolase | Pancreatic Cholesteryl Ester Hydrolase | [1][2][4] |
| In Vitro Potency (IC50) | 11.6 µM (for cholesterol esterase) | Not Reported | [2] |
| In Vivo Efficacy | Not reported for cholesterol absorption. Blocks steroidogenesis. | Lowers plasma cholesterol in cholesterol-fed rats. | [3][4] |
| Other Reported Effects | Blocks mitochondrial cholesterol transport. | Potential inhibition of liver CEH. | [1][3][4] |
Signaling and Metabolic Pathways
The inhibition of pancreatic cholesterol esterase by these compounds directly impacts the initial step of dietary cholesterol absorption in the intestinal lumen.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize cholesterol absorption inhibitors.
In Vitro Pancreatic Cholesterol Esterase (pCEH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of pCEH.
Protocol:
-
Prepare serial dilutions of the test compound (e.g., DEUP or WAY-121,898).
-
In a microplate, combine the test compound with a buffered solution containing a substrate for pCEH, such as p-nitrophenyl butyrate.
-
Initiate the reaction by adding a standardized amount of purified pancreatic cholesterol esterase.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the formation of the product (p-nitrophenol) by reading the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Cholesterol Absorption Assay in a Rodent Model
This assay quantifies the extent of cholesterol absorption from the diet in a living animal model.
Protocol:
-
Acclimate rodents (e.g., rats or hamsters) to a specific diet.
-
Fast the animals overnight prior to the experiment.
-
Administer the test compound (e.g., WAY-121,898) or vehicle control via oral gavage.
-
Concurrently, administer a lipid emulsion containing a radiolabeled form of cholesterol (e.g., [3H]-cholesterol).
-
Collect blood samples at various time points post-administration.
-
At the end of the study period, euthanize the animals and harvest relevant tissues, such as the liver and small intestine.
-
Extract lipids from the plasma and tissue samples.
-
Quantify the amount of radiolabeled cholesterol in the samples using liquid scintillation counting.
-
Calculate the percentage of cholesterol absorption by comparing the amount of radiolabel in the experimental group to the control group.
Conclusion
Both this compound and WAY-121,898 function as inhibitors of cholesterol esterase, a key enzyme in the intestinal absorption of dietary cholesterol. WAY-121,898 has been more specifically characterized as an inhibitor of pancreatic cholesterol esterase with demonstrated in vivo efficacy in reducing plasma cholesterol by inhibiting its absorption.[4] this compound is a potent inhibitor of cholesterol esterases with a known IC50 value and has additional well-documented effects on steroidogenesis.[1][2][3]
References
- 1. Dietary induction of pancreatic cholesterol esterase: a regulatory cycle for the intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Lipid-lowering effects of WAY-121,898, an inhibitor of pancreatic cholesteryl ester hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pancreatic cholesterol esterase reduces cholesterol absorption in the hamster - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Steroidogenic Effects of DEHP: A Genetic Approach Perspective
A Comparative Guide for Researchers
Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) is a ubiquitous plasticizer and a known endocrine-disrupting chemical (EDC) that has been shown to interfere with the production of steroid hormones. Its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), is recognized as the main agent responsible for this reproductive toxicity.[1][2] A substantial body of evidence points to the disruption of the Steroidogenic Acute Regulatory (StAR) protein as a primary mechanism for DEHP's inhibitory effect on steroidogenesis.[1][2][3] This guide provides a comparative analysis of DEHP's effects on steroidogenesis, focusing on the genetic evidence that substantiates the role of the Star gene as a critical target.
Mechanism of Action: DEHP's Impact on the Steroidogenic Pathway
Steroidogenesis is a complex process initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step controlled by the StAR protein.[4][5] Once inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme P450scc (encoded by the CYP11A1 gene), which then serves as the precursor for the synthesis of all other steroid hormones, including progesterone, androgens, and estrogens.
Research has consistently shown that MEHP exposure leads to a significant reduction in the transcription of the Star gene.[1][3] This suppression of Star expression decreases the amount of StAR protein available to transport cholesterol, creating a bottleneck at the very beginning of the steroidogenic cascade and leading to a decrease in hormone production.[2][6] While DEHP and its metabolites may affect other steroidogenic enzymes, the impact on StAR is considered a primary and critical initiating event.[5][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 7. Prenatal DEHP exposure induces lifelong testicular toxicity by continuously interfering with steroidogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Utero Exposure to Di-(2-Ethylhexyl) Phthalate Decreases Mineralocorticoid Receptor Expression in the Adult Testis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Diethylumbelliferyl Phosphate's Mechanism in Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is a cornerstone of cellular and molecular research. Diethylumbelliferyl phosphate (B84403) (DEUP) has emerged as a notable fluorogenic substrate for these assays. However, its efficacy and mechanism require careful validation across different cellular contexts. This guide provides an objective comparison of DEUP with alternative phosphatase substrates, supported by experimental data and detailed protocols to ensure robust and reliable results.
The Mechanism of Action of Diethylumbelliferyl Phosphate (DEUP)
DEUP is an organophosphate that has been identified as an inhibitor of cholesteryl ester hydrolase, blocking steroidogenesis by preventing cholesterol transport into mitochondria.[1] It interferes with the cAMP/PKA response pathway.[1] While it is a derivative of the umbelliferone (B1683723) scaffold, commonly used in fluorogenic phosphatase substrates, its primary described role in the provided search results is as an inhibitor of steroidogenesis.
For the purpose of this guide, we will focus on the broader class of umbelliferyl-based fluorogenic phosphatase substrates, such as 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which share a similar detection mechanism. Upon enzymatic cleavage by a phosphatase, these non-fluorescent substrates release a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU) or 6,8-difluoro-4-methylumbelliferone (DiFMU), respectively.[2] The fluorescence intensity is directly proportional to the enzyme's activity.[2]
Mechanism of fluorogenic phosphatase substrates.
Performance Comparison of Phosphatase Substrates
The choice of substrate is critical and depends on the specific experimental requirements, including the type of phosphatase, the pH of the assay, and the desired sensitivity. Below is a comparison of commonly used phosphatase substrates.
| Feature | This compound (and analogs like MUP/DiFMUP) | p-Nitrophenyl Phosphate (pNPP) | 1-Naphthyl Phosphate | Malachite Green Assay |
| Principle | Fluorogenic: Enzymatic cleavage releases a fluorescent product.[2] | Chromogenic: Enzymatic hydrolysis yields a yellow product (p-nitrophenol) under alkaline conditions.[3][4] | Chromogenic/Fluorogenic: Enzymatic hydrolysis produces 1-naphthol, which can be detected by UV absorbance or coupled with a diazonium salt to form a colored precipitate.[5] | Colorimetric: Detects inorganic phosphate released from any phosphorylated substrate.[6] |
| Detection Method | Fluorometry | Spectrophotometry (405 nm)[3][4] | Spectrophotometry (UV or colorimetric) or Fluorometry[5] | Spectrophotometry (620-660 nm)[6] |
| Sensitivity | High | Moderate[7] | Method-dependent, can be high with fluorometric detection. | High |
| Assay Type | Continuous or endpoint | Continuous or endpoint[8] | Continuous or endpoint | Endpoint |
| Advantages | High sensitivity, suitable for real-time kinetics.[2] | Cost-effective, simple, and widely used.[4][5] | Versatile (colorimetric and fluorogenic), product can be precipitated for localization studies.[5] | Highly sensitive and detects any phosphatase activity. |
| Limitations | pH-dependent fluorescence for some products, potential for photobleaching.[5] | Lower sensitivity than fluorogenic methods, requires alkaline conditions for optimal color development.[4] | Lower sensitivity in colorimetric mode, diazonium salts can be unstable.[5] | Indirectly measures enzyme activity, susceptible to phosphate contamination. |
Cross-Validation in Different Cell Lines
The reliability of data generated using any substrate is contingent upon its validation within the specific cell line or experimental system. This is crucial as the intracellular environment can influence substrate specificity, enzyme kinetics, and background signal.
A general workflow for cross-validating a phosphatase assay in a new cell line should include:
-
Baseline Characterization : Determine the endogenous phosphatase activity in cell lysates.
-
Substrate Specificity : Compare the activity with different substrates to identify the most suitable one.
-
Inhibitor Studies : Use known phosphatase inhibitors to confirm that the observed signal is due to specific enzyme activity.
-
Correlation with Protein Expression : Where possible, correlate the measured phosphatase activity with the expression level of the target enzyme in the cell line.
Cross-validation workflow for phosphatase assays.
Experimental Protocols
General Protocol for Fluorogenic Phosphatase Assay in Cell Lysates
This protocol provides a general framework. Optimal conditions, especially substrate concentration and incubation time, should be determined empirically for each cell line and enzyme.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic substrate (e.g., MUP or DiFMUP) stock solution
-
Assay buffer (e.g., Tris or HEPES buffer, pH adjusted for the specific phosphatase)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
In a 96-well black microplate, add a standardized amount of cell lysate to each well.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer with substrate but no cell lysate.
-
Inhibitor control: Cell lysate pre-incubated with a known phosphatase inhibitor before adding the substrate.
-
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the substrate working solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals (for kinetic assays) or after a fixed incubation time (for endpoint assays).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
For kinetic assays, determine the reaction rate (change in fluorescence over time).
-
Normalize the phosphatase activity to the protein concentration of the lysate.
-
General Protocol for pNPP Colorimetric Phosphatase Assay
Materials:
-
Cell lysate (prepared as above)
-
pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)[9]
-
Alkaline Phosphatase Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[9]
-
Stop Solution (e.g., 3 M NaOH)[9]
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup:
-
Add a standardized amount of cell lysate and Alkaline Phosphatase Buffer to each well of a 96-well clear microplate.
-
-
Reaction:
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).[10]
-
-
Measurement:
-
Data Analysis:
-
Create a standard curve using p-nitrophenol to quantify the product.
-
Calculate the phosphatase activity and normalize to the protein concentration.
-
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
A Comparative Analysis of Diethylumbelliferyl Phosphate and Simvastatin on Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) and simvastatin (B1681759), two compounds that modulate cholesterol metabolism through distinct mechanisms. The following sections present a comprehensive overview of their modes of action, supporting experimental data, and detailed protocols for key assays, offering valuable insights for research and development in cholesterol-related therapeutics.
Introduction
Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the pathogenesis of cardiovascular diseases. Pharmacological intervention to manage cholesterol levels has been a cornerstone of cardiovascular risk reduction. Simvastatin, a member of the statin class of drugs, is a widely prescribed and well-characterized inhibitor of cholesterol synthesis. In contrast, Diethylumbelliferyl phosphate (DEUP) is an investigational compound that modulates intracellular cholesterol trafficking and hydrolysis. This guide offers a comparative study of these two agents, highlighting their different points of intervention in the complex network of cholesterol metabolism.
Mechanisms of Action
The primary difference between simvastatin and DEUP lies in their molecular targets and the subsequent downstream effects on cholesterol metabolism.
Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By competitively blocking this enzyme, simvastatin reduces the endogenous synthesis of cholesterol, primarily in the liver.[2] This decrease in intracellular cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2] Simvastatin also has modest effects on other lipid parameters, including a slight increase in high-density lipoprotein (HDL) cholesterol and a reduction in triglycerides.[2]
This compound (DEUP) , on the other hand, does not directly inhibit cholesterol synthesis. Instead, it functions as a potent inhibitor of neutral cholesteryl ester hydrolase (nCEH).[3][4] This enzyme is responsible for the hydrolysis of cholesteryl esters stored in lipid droplets within the cell, releasing free cholesterol. By inhibiting nCEH, DEUP blocks the mobilization of this stored cholesterol pool.[3][4] Additionally, DEUP has been shown to inhibit steroidogenesis by preventing the transport of cholesterol into the mitochondria, a process mediated by the steroidogenic acute regulatory (StAR) protein.[1][5] DEUP achieves this by blocking the cAMP-stimulated accumulation of StAR protein in the mitochondria.[1][5]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of simvastatin and DEUP can be visualized through their respective signaling pathways and the experimental workflows used to characterize them.
Caption: Simvastatin's mechanism of action targeting HMG-CoA reductase.
Caption: DEUP's dual inhibitory action on nCEH and StAR protein.
Caption: A generalized experimental workflow for comparing the two compounds.
Comparative Performance Data
The following tables summarize the available quantitative data on the effects of simvastatin and DEUP. It is important to note that while extensive clinical data exists for simvastatin's effects on plasma lipids, the data for DEUP is primarily from in vitro cell culture studies and focuses on intracellular enzymatic activity.
Table 1: Effect of Simvastatin on Plasma Lipids (Human Clinical Trials)
| Parameter | Dosage | % Change from Baseline | Reference |
| LDL Cholesterol | 40 mg/day | ↓ 38% (average reduction of 1.0 mmol/L) | [5][6] |
| Total Cholesterol | 40 mg/day | ↓ 27% | [6] |
| All-Cause Mortality | 40 mg/day | ↓ 13% | [5] |
Table 2: Effect of this compound (DEUP) on Neutral Cholesteryl Ester Hydrolase (nCEH) Activity (In Vitro)
| Cell Type | DEUP Concentration | % Inhibition of nCEH Activity | Reference |
| Fu5AH Rat Hepatoma Cells (homogenates) | >0.3 mM | ~70% | [3][4] |
| Fu5AH Rat Hepatoma Cells (intact cells) | Not specified | >90% | [4] |
| J774A.1 Macrophages | 0.1 mM | Partial Inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the activity of the target enzymes for both compounds.
HMG-CoA Reductase Activity Assay (Simvastatin)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Simvastatin (active form, simvastatin hydroxy acid)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme in the wells of a 96-well plate.
-
To the inhibitor wells, add varying concentrations of simvastatin. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition of HMG-CoA reductase activity for each concentration of simvastatin and calculate the IC50 value.[2][7][8]
Neutral Cholesteryl Ester Hydrolase (nCEH) Activity Assay (DEUP)
This assay quantifies the activity of nCEH by measuring the release of radiolabeled fatty acids from a cholesteryl ester substrate.
Materials:
-
Cell lysates or tissue homogenates containing nCEH
-
Radiolabeled cholesteryl ester substrate (e.g., cholesteryl [1-¹⁴C]oleate)
-
Assay buffer (neutral pH, e.g., pH 7.0)
-
DEUP
-
Solvents for lipid extraction (e.g., hexane/isopropanol/heptane)
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation counter
Procedure:
-
Prepare a substrate mixture by emulsifying the radiolabeled cholesteryl oleate (B1233923) in the assay buffer.
-
In a reaction tube, combine the cell lysate/homogenate with the assay buffer.
-
Add varying concentrations of DEUP to the inhibitor tubes. Add vehicle to the control tubes.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Start the enzymatic reaction by adding the radiolabeled substrate emulsion.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a lipid extraction solvent mixture.
-
Extract the lipids and separate the free fatty acids from the cholesteryl esters using TLC.
-
Quantify the amount of radioactivity in the free fatty acid spot using a scintillation counter.
-
Calculate the nCEH activity as the amount of radiolabeled fatty acid released per unit of time per amount of protein.
-
Determine the percent inhibition of nCEH activity for each concentration of DEUP and calculate the IC50 value.[3][4]
Conclusion
Simvastatin and this compound represent two distinct strategies for modulating cholesterol metabolism. Simvastatin, a clinically established drug, effectively lowers plasma LDL cholesterol by inhibiting its synthesis.[2][5][6] Its therapeutic benefits in reducing cardiovascular events are well-documented through extensive clinical trials.[5][6]
DEUP, as an investigational compound, offers a different approach by targeting the intracellular hydrolysis and trafficking of cholesterol.[1][3][4][5] Its ability to inhibit nCEH and the mitochondrial transport of cholesterol suggests potential applications in conditions characterized by abnormal intracellular cholesterol accumulation or steroid production.[1][3][4][5]
The direct comparison of their in vivo efficacy on plasma cholesterol levels is currently limited by the lack of clinical data for DEUP. However, the detailed understanding of their distinct molecular mechanisms provides a solid foundation for future research. Further investigation into the systemic effects of nCEH inhibition by DEUP is warranted to explore its potential as a therapeutic agent for dyslipidemia or other metabolic disorders. This comparative guide serves as a valuable resource for researchers and drug development professionals exploring novel avenues in cholesterol metabolism modulation.
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of cholesterol lowering with simvastatin on cause-specific mortality and on cancer incidence in 20,536 high-risk people: a randomised placebo-controlled trial [ISRCTN48489393] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DEUP and Natural Compounds as Cholesterol Esterase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the synthetic compound Diethylumbelliferyl Phosphate (B84403) (DEUP) and various natural compounds as inhibitors of cholesterol esterase. This guide provides a quantitative comparison of their inhibitory activities, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Cholesterol esterase is a critical enzyme in the absorption and metabolism of dietary cholesterol. Its inhibition presents a promising therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. While synthetic inhibitors like DEUP have been studied, there is a growing interest in the potential of natural compounds derived from medicinal plants and food sources.
Quantitative Comparison of Inhibitory Activity
| Inhibitor Class | Compound | Source | IC50 Value | Enzyme Source |
| Synthetic Organophosphate | Diethylumbelliferyl Phosphate (DEUP) | Synthetic | > 0.3 mM (for maximal inhibition in cell homogenates) | Fu5AH hepatoma cell homogenates |
| Terpenoid | 3β-taraxerol | Mangifera indica (Mango) leaves | 0.86 µg/mL | Porcine Pancreatic |
| Protein Hydrolysate | Amaranth Protein Hydrolysate (Bromelain-4h) | Amaranthus species | 0.47 mg/mL | Not Specified |
| Flavonoid | Quercetin | Various Plants | Potent inhibitor (specific IC50 varies) | Not Specified |
| Flavonoid | Luteolin (B72000) | Various Plants | Potent inhibitor (specific IC50 varies) | Not Specified |
| Alkaloid | Berberine | Berberis species | Potent inhibitor (specific IC50 varies) | Not Specified |
| Flavanolignan | Silybin | Silybum marianum (Milk Thistle) | Potent inhibitor (specific IC50 varies) | Not Specified |
Note: The inhibitory activities are reported from different studies with varying experimental conditions. Direct comparison of IC50 values should be made with caution.
Mechanisms of Action
DEUP: As an organophosphate, DEUP is believed to act as an irreversible inhibitor by covalently modifying the serine residue in the active site of cholesterol esterase. Beyond direct enzyme inhibition, DEUP has been shown to block steroidogenesis by interfering with a signaling pathway component that acts between the activation of protein kinase A (PKA) and the induction of the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport into mitochondria.[1]
Natural Compounds: The inhibitory mechanisms of natural compounds are diverse. Many flavonoids, such as luteolin and quercetin, are thought to interact with the active site of cholesterol esterase, thereby competitively inhibiting its function.[2] Other compounds may act via non-competitive mechanisms. The broad structural diversity of natural products allows for a range of interactions with the enzyme.
Experimental Protocols
A common method for assessing cholesterol esterase inhibition is a spectrophotometric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate. The hydrolysis of pNPB by cholesterol esterase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
General Cholesterol Esterase Inhibition Assay Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Cholesterol esterase solution (e.g., from porcine pancreas) dissolved in buffer.
-
p-Nitrophenyl butyrate (pNPB) substrate solution (e.g., 20 mM in acetonitrile).
-
Test inhibitor solution (DEUP or natural compound) at various concentrations.
-
Taurocholic acid solution (e.g., 5.16 mM), a bile salt that enhances enzyme activity.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the phosphate buffer, taurocholic acid solution, and the test inhibitor solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the cholesterol esterase solution.
-
Immediately before adding the enzyme, add the pNPB substrate solution.
-
Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of a typical cholesterol esterase inhibition assay.
Caption: Proposed signaling pathway inhibited by DEUP.
Conclusion
This comparative guide highlights the potential of both the synthetic compound DEUP and various natural products as cholesterol esterase inhibitors. While DEUP's mechanism extends beyond direct enzyme inhibition to affect steroidogenesis signaling, the rich chemical diversity of natural compounds offers a promising avenue for the discovery of novel and potent cholesterol esterase inhibitors. Further research, particularly direct comparative studies under standardized assay conditions, is necessary to fully elucidate the relative potencies and therapeutic potential of these different classes of inhibitors.
References
Navigating Cholesterol Esterase Activity: A Comparative Guide to Substrate Selection
For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and related enzymatic pathways, the accurate measurement of cholesterol esterase activity is paramount. While Diethylumbelliferyl phosphate (B84403) (DEUP) has been noted in the literature, it is crucial to clarify its role as a potent inhibitor, not a substrate, of cholesterol esterase. This guide, therefore, pivots to an objective comparison of established and effective substrates for quantifying cholesterol esterase activity, presenting supporting experimental data and detailed protocols to ensure robust and reliable assay design.
This comprehensive guide will explore two primary classes of substrates: chromogenic and fluorogenic, focusing on p-Nitrophenyl butyrate (B1204436) (p-NPB) and 4-Methylumbelliferyl oleate (B1233923) (4-MUO) as representative examples. We will delve into their mechanisms, compare their performance based on available kinetic data, and provide detailed experimental workflows.
Understanding the Alternatives: Chromogenic vs. Fluorogenic Substrates
The choice of substrate is a critical decision in assay development, directly impacting sensitivity, throughput, and the specific research question being addressed.
p-Nitrophenyl butyrate (p-NPB) is a water-soluble, chromogenic substrate. Upon hydrolysis by cholesterol esterase, it releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This method is straightforward and widely accessible.
4-Methylumbelliferyl oleate (4-MUO) , a fluorogenic substrate, offers a significant increase in sensitivity. The enzymatic cleavage of the oleate group releases the highly fluorescent molecule 4-methylumbelliferone, which can be detected at low concentrations, making it ideal for high-throughput screening and studies with limited enzyme quantities.
A third, more traditional approach involves a coupled enzymatic assay using the natural substrate, cholesteryl oleate . In this multi-step reaction, the cholesterol produced from the hydrolysis of cholesteryl oleate is subsequently oxidized by cholesterol oxidase, generating hydrogen peroxide. The hydrogen peroxide is then used by peroxidase to oxidize a chromogenic probe, resulting in a measurable color change.
Quantitative Comparison of Substrate Performance
The efficacy of an enzyme substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). While comprehensive comparative data for all substrates with cholesterol esterase under identical conditions is limited, we can compile the available information to guide substrate selection.
| Substrate | Type | Detection Method | Km (with porcine pancreatic CE) | Key Advantages | Key Disadvantages |
| p-Nitrophenyl butyrate (p-NPB) | Chromogenic | Spectrophotometry (~405 nm) | 0.37 mM (with taurocholate)[1] | Simple, cost-effective, water-soluble | Lower sensitivity, potential for interference from colored compounds |
| 4-Methylumbelliferyl oleate (4-MUO) | Fluorogenic | Fluorometry (Ex: ~320-330 nm, Em: ~445-455 nm) | Data not readily available for CE | High sensitivity, suitable for HTS | Requires a fluorometer, potential for quenching |
| Cholesteryl Oleate | Natural | Coupled Spectrophotometry (~500 nm) | Data not readily available | High biological relevance | Complex multi-step assay, potential for interference with coupled enzymes |
Note on Specificity: It is important to recognize that both p-NPB and 4-MUO are not exclusively hydrolyzed by cholesterol esterase. They can also serve as substrates for other esterases and lipases[2][3][4]. Therefore, when working with complex biological samples, appropriate controls and purification steps are necessary to ensure the measured activity is predominantly from cholesterol esterase.
Visualizing the Enzymatic Reactions
To better understand the underlying biochemistry, the following diagrams illustrate the enzymatic hydrolysis of the compared substrates.
Detailed Experimental Protocols
The following are representative protocols for measuring cholesterol esterase activity using the discussed substrates. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cholesterol Esterase Assay using p-Nitrophenyl Butyrate (p-NPB)
This protocol is adapted for a 96-well microplate format.
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (p-NPB)
-
Sodium phosphate buffer (100 mM, pH 7.2) containing 100 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare p-NPB stock solution: Dissolve p-NPB in acetonitrile to a concentration of 5 mM.
-
Prepare enzyme solution: Dissolve cholesterol esterase in sodium phosphate buffer to the desired concentration (e.g., 5 µg/mL).
-
Assay setup:
-
To each well of the microplate, add 50 µL of the cholesterol esterase solution (or buffer for blank controls).
-
Add 50 µL of 5 mM p-NPB solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of cholesterol esterase inhibition (if testing inhibitors) or the rate of reaction can be calculated by comparing the absorbance of the sample wells to the control wells.
Protocol 2: Cholesterol Esterase Assay using 4-Methylumbelliferyl Oleate (4-MUO)
This protocol is a general guideline for a fluorometric assay in a 96-well format.
Materials:
-
Cholesterol esterase
-
4-Methylumbelliferyl oleate (4-MUO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation ~330 nm, Emission ~450 nm)
Procedure:
-
Prepare 4-MUO stock solution: Dissolve 4-MUO in DMSO to create a stock solution.
-
Prepare working substrate solution: Dilute the 4-MUO stock solution in the assay buffer to the desired final concentration. Sonication may be required to create a stable emulsion.
-
Prepare enzyme solution: Dilute the cholesterol esterase in the assay buffer to the desired concentration.
-
Assay setup:
-
Add the 4-MUO working solution to the wells of the black microplate.
-
Pre-warm the plate to the desired assay temperature (e.g., 37°C).
-
-
Initiate reaction: Add the cholesterol esterase solution to each well to start the reaction.
-
Measurement: Immediately begin kinetic measurements of fluorescence intensity (Excitation ~330 nm, Emission ~450 nm) over a set period.
-
Data Analysis: The rate of increase in fluorescence is proportional to the cholesterol esterase activity.
Protocol 3: Coupled Enzyme Assay using Cholesteryl Oleate
This protocol describes a classic method for measuring cholesterol esterase activity.[5][6]
Materials:
-
Cholesterol esterase
-
Cholesteryl oleate
-
Cholesterol oxidase
-
Horseradish peroxidase
-
Triton X-100
-
Sodium cholate
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 500 nm
Procedure:
-
Prepare substrate emulsion: Dissolve cholesteryl oleate in isopropanol (B130326) and then emulsify in a hot Triton X-100 solution containing sodium cholate.
-
Prepare reaction mixture: In a cuvette, combine the potassium phosphate buffer, 4-aminoantipyrine solution, phenol solution, peroxidase solution, and cholesterol oxidase solution.
-
Equilibration: Equilibrate the reaction mixture at 37°C.
-
Initiate reaction: Add the cholesterol esterase solution to the cuvette and mix gently.
-
Measurement: Record the increase in absorbance at 500 nm over several minutes. The rate of color development is proportional to the cholesterol esterase activity.
The Role of Diethylumbelliferyl Phosphate (DEUP) as an Inhibitor
As initially stated, DEUP is a well-documented inhibitor of cholesterol esterase. Understanding its function is critical for researchers studying the enzyme's mechanism and for the development of potential therapeutic agents. The inhibition of cholesterol esterase by DEUP follows a mechanism where DEUP covalently modifies a serine residue in the active site of the enzyme, rendering it inactive.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. p-nitrophenyl butyrate hydrolyzing activity of hormone-sensitive lipase from bovine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. worthingtonweb.com [worthingtonweb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Diethylumbelliferyl Phosphate and Other Organophosphate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other notable organophosphate inhibitors. The focus is on their inhibitory potency against relevant enzymes, supported by experimental data and detailed protocols. This document aims to be an objective resource for professionals in research and drug development.
Executive Summary
Organophosphate compounds are a broad class of molecules known for their potent inhibitory effects on various enzymes, most notably esterases. While the majority of research has centered on their role as acetylcholinesterase inhibitors in the context of pesticides and nerve agents, individual organophosphates exhibit distinct target specificities and potencies. This guide specifically delves into the characteristics of Diethylumbelliferyl phosphate (DEUP), a well-characterized inhibitor of cholesterol esterase, and contrasts its activity with other organophosphates that also target this enzyme or the more classical organophosphate target, acetylcholinesterase.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of organophosphates is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for DEUP and other selected organophosphate inhibitors against their primary enzyme targets. It is important to note that direct comparisons of IC50 values are most accurate when determined under identical experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value | Organism/Source |
| This compound (DEUP) | Cholesterol Esterase | 11.6 µM | Not Specified |
| Paraoxon | Cholesterol Esterase | < 10 nM | Bovine Pancreas[1] |
| Chlorpyrifos Oxon | Cholesterol Esterase | < 10 nM | Bovine Pancreas[1] |
| Dioctyl 4-nitrophenyl phosphate | Cholesterol Esterase | 8 nM | Bovine Pancreas[1] |
| Paraoxon | Acetylcholinesterase | ~0.1 µM | Rat Brain |
| Chlorpyrifos | Acetylcholinesterase | 0.12 µM | Human Erythrocytes[2] |
| Monocrotophos | Acetylcholinesterase | 0.25 µM | Human Erythrocytes[2] |
| Profenofos | Acetylcholinesterase | 0.35 µM | Human Erythrocytes[2] |
| Acephate | Acetylcholinesterase | 4.0 µM | Human Erythrocytes[2] |
Mechanism of Action and Signaling Pathways
This compound (DEUP): Inhibition of Steroidogenesis
DEUP primarily functions as a potent inhibitor of neutral cholesterol ester hydrolase (cholesterol esterase). This enzyme is critical for the hydrolysis of cholesteryl esters stored in lipid droplets, a key step in making free cholesterol available for steroid hormone synthesis. By inhibiting this enzyme, DEUP effectively blocks steroidogenesis.[3][4] This mechanism is particularly relevant in steroidogenic cells, where the availability of cholesterol is a rate-limiting step. The inhibition of cholesterol mobilization ultimately impacts downstream signaling pathways that rely on steroid hormones.
Furthermore, DEUP has been shown to interfere with a long-lived factor that acts between the activation of protein kinase A (PKA) and the induction of the steroidogenic acute regulatory protein (StAR).[3] StAR is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, a crucial step in steroidogenesis. The disruption of this process further contributes to the anti-steroidogenic effects of DEUP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that a neutral cholesteryl ester hydrolase is responsible for the extralysosomal hydrolysis of high-density lipoprotein cholesteryl ester in rat hepatoma cells (Fu5AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Steroidogenesis Inhibition: A Comparative Guide to DEUP and Other Key Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of steroidogenesis inhibitors is critical for advancing therapeutic strategies in a variety of endocrine-related diseases. This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other prominent steroidogenesis inhibitors, offering insights into their mechanisms of action, supported by available experimental data and detailed methodologies.
This guide will delve into the distinct mechanisms by which these compounds disrupt steroid hormone production, presenting a comparative analysis to aid in the selection and development of targeted therapies. While quantitative data for DEUP is limited in the public domain, its unique mechanism of action provides a valuable contrast to more extensively studied inhibitors.
Mechanism of Action: A Fork in the Steroidogenic Pathway
Steroidogenesis is a complex enzymatic cascade responsible for the synthesis of all steroid hormones from cholesterol. Inhibitors of this pathway can be broadly categorized based on their primary molecular targets.
DEUP (Diethylumbelliferyl phosphate) carves a unique niche by targeting the initial, rate-limiting step of steroidogenesis: the transport of cholesterol into the mitochondria. It achieves this by blocking the cyclic AMP (cAMP)-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[1] The inhibition of StAR protein accumulation by DEUP is dose-dependent and directly correlates with a decrease in progesterone (B1679170) synthesis.[1] Evidence suggests that DEUP acts on a long-lived factor within the cAMP/Protein Kinase A (PKA) signaling pathway, upstream of StAR protein induction.[1]
In contrast, other major steroidogenesis inhibitors primarily target the cytochrome P450 enzymes that catalyze subsequent steps in the steroid synthesis cascade.
-
Ketoconazole , an imidazole (B134444) antifungal agent, exhibits broad-spectrum inhibition of several cytochrome P450 enzymes, including P450scc (cholesterol side-chain cleavage), 17α-hydroxylase/17,20-lyase (CYP17A1), and 11β-hydroxylase (CYP11B1).[2][3][4] This multi-target action leads to a widespread disruption of glucocorticoid, mineralocorticoid, and sex steroid synthesis.
-
Metyrapone demonstrates more selective inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[5][6][7][8] This leads to an accumulation of the precursor 11-deoxycortisol.
-
Aminoglutethimide (B1683760) acts as an inhibitor of P450scc (cholesterol side-chain cleavage) and aromatase (CYP19A1), thereby blocking the initial step of steroidogenesis and the conversion of androgens to estrogens.[9][10][11] It has also been shown to inhibit cAMP-dependent protein kinase.[12]
-
Trilostane is a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial for the conversion of Δ5-steroids to Δ4-steroids, thus affecting the synthesis of all classes of steroid hormones.[13][14]
Comparative Analysis of Steroidogenesis Inhibitors
The following tables summarize the key characteristics, along with the advantages and disadvantages of DEUP and other selected steroidogenesis inhibitors.
| Inhibitor | Primary Target(s) | Mechanism of Action |
| DEUP | StAR Protein Accumulation | Prevents cholesterol transport into mitochondria by inhibiting the cAMP-stimulated accumulation of the StAR protein.[1] |
| Ketoconazole | CYP11A1, CYP17A1, CYP11B1 | Broad-spectrum inhibition of multiple cytochrome P450 enzymes in the steroidogenic pathway.[2][3][4] |
| Metyrapone | CYP11B1 | Selective inhibition of 11β-hydroxylase, blocking the final step of cortisol synthesis.[5][6][7][8] |
| Aminoglutethimide | P450scc, Aromatase (CYP19A1) | Inhibits the conversion of cholesterol to pregnenolone (B344588) and the conversion of androgens to estrogens.[9][10][11] |
| Trilostane | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Competitively inhibits the conversion of Δ5-steroids to Δ4-steroids.[13][14] |
| Inhibitor | Pros | Cons |
| DEUP | Targets a unique and early step in steroidogenesis, potentially offering a different side-effect profile. | Limited publicly available data on potency (e.g., IC50 values) and specificity. Not clinically approved. |
| Ketoconazole | Broad-spectrum inhibition can be effective in conditions of global steroid overproduction. | Risk of hepatotoxicity.[3] Multiple drug interactions due to P450 inhibition. Can cause gynecomastia in males.[3] |
| Metyrapone | More selective for cortisol synthesis, potentially with fewer effects on sex steroid production. Rapid onset of action. | Can lead to accumulation of androgen precursors, causing hirsutism.[7] Risk of acute adrenal insufficiency.[6] |
| Aminoglutethimide | Dual action on both early steroidogenesis and estrogen synthesis. | Can cause adrenal insufficiency, requiring glucocorticoid replacement. Neurological side effects can occur. |
| Trilostane | Reversible inhibition. Used in veterinary medicine for Cushing's syndrome. | Can cause adrenal necrosis at high doses.[14] Potential for electrolyte imbalances. |
Quantitative Data on Inhibitor Potency
The following table presents available quantitative data (IC50 values) for the inhibition of specific steroidogenic enzymes or processes. Data for DEUP is not currently available in the public literature.
| Inhibitor | Target | IC50 | Cell/System | Reference |
| DEUP | StAR Protein Accumulation / Progesterone Synthesis | Data Not Available | MA-10 Leydig Cells | [1] |
| Ketoconazole | CYP11A1 (P450scc) | 0.56 µM | Rat Ovary Cells | [3][4] |
| CYP17A1 (17α-hydroxylase activity) | 3.36 µM | Rat Ovary Cells | [3][4] | |
| CYP11B1 (11β-hydroxylase) | ~10 nM (Ki) | Human Adrenal Microsomes | [2] | |
| Aminoglutethimide | cAMP-dependent protein kinase | 287 µM | - | [12] |
| Trilostane | Cortisol Secretion | 480 ng/mL | Ex vivo canine adrenal gland | [15] |
| Ketotrilostane (active metabolite of Trilostane) | Cortisol Secretion | 98.4 ng/mL | Ex vivo canine adrenal gland | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of steroidogenesis inhibitors.
H295R Steroidogenesis Assay
This in vitro assay is a standard method for evaluating the effects of chemical compounds on the production of steroid hormones.
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and other growth factors. These cells express all the key enzymes required for steroidogenesis.[16][17][18][19]
-
Exposure: Cells are plated in multi-well plates and, after a period of acclimatization, are exposed to various concentrations of the test compound (e.g., DEUP, ketoconazole) for a defined period, typically 48 hours.[16][17][18]
-
Sample Collection: Following exposure, the cell culture medium is collected for hormone analysis. The remaining cells can be used to assess viability to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.[16]
-
Hormone Quantification: The concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) in the collected medium are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16][19][20]
-
Data Analysis: The dose-dependent effects of the inhibitor on the production of each hormone are analyzed to determine potency (e.g., IC50 values).
Western Blotting for StAR Protein Detection
This technique is used to detect and quantify the levels of specific proteins, such as the StAR protein, in cell lysates.
-
Sample Preparation: Cells (e.g., MA-10 Leydig cells) are treated with the inhibitor (e.g., DEUP) and a stimulant (e.g., cAMP analog) for a specified time. The cells are then lysed to release their protein content.[21][22]
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][23]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[21][23]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the StAR protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[24][25]
-
Visualization: A chemiluminescent or fluorescent substrate is added, which reacts with the enzyme on the secondary antibody to produce a detectable signal. The signal intensity, which corresponds to the amount of StAR protein, is captured using an imaging system.[24][25]
Protein Kinase A (PKA) Activity Assay
This assay measures the enzymatic activity of PKA, a key enzyme in the cAMP signaling pathway that is implicated in the mechanism of DEUP.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific PKA substrate peptide.[26][27]
-
Procedure:
-
A reaction mixture is prepared containing the cell lysate or purified PKA, a specific PKA substrate (e.g., kemptide), and a reaction buffer.[26]
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.[26]
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 10 minutes).[26]
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-32P]ATP, often by spotting the mixture onto a phosphocellulose paper which binds the peptide substrate.[26]
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. PKA activity is proportional to the amount of incorporated radioactivity.[26]
-
-
Colorimetric/Fluorometric Alternatives: Non-radioactive PKA activity kits are also commercially available, which typically use a specific antibody to detect the phosphorylated substrate.[28][29]
Lactate (B86563) Production Assay
As DEUP was reported to inhibit stimulated lactate production, this assay can provide insights into its broader effects on cAMP-dependent cellular processes.
-
Principle: Lactate concentration in the cell culture medium is measured enzymatically. Lactate dehydrogenase oxidizes lactate, leading to the production of a product that can be detected colorimetrically or fluorometrically.[30][31][32][33]
-
Procedure:
-
Cells (e.g., MA-10 cells) are treated with the inhibitor and a stimulant (e.g., a cAMP analog).
-
After the incubation period, the cell culture medium is collected.[30]
-
The collected medium is incubated with a reaction mixture containing lactate dehydrogenase, a probe, and other necessary cofactors.[30][33]
-
The resulting color or fluorescence is measured using a microplate reader.[30][33]
-
The lactate concentration is determined by comparison to a standard curve.[30][33]
-
Visualizing the Pathways of Inhibition
The following diagrams, generated using the DOT language, illustrate the steroidogenesis pathway and the distinct points of inhibition for DEUP and other key inhibitors.
Caption: Steroidogenesis pathway showing points of inhibition.
Caption: Proposed mechanism of DEUP action in the cAMP/PKA pathway.
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of inhibition of human adrenal steroidogenesis by ketoconazole. | Semantic Scholar [semanticscholar.org]
- 3. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. la-press.org [la-press.org]
- 5. labcorp.com [labcorp.com]
- 6. metopirone.com [metopirone.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoglutethimide on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 12. Aminoglutethimide, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. policycommons.net [policycommons.net]
- 21. star.mit.edu [star.mit.edu]
- 22. bio-rad.com [bio-rad.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 25. StarrLab - Western Blot Dot Blots [sites.google.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 28. arborassays.com [arborassays.com]
- 29. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 32. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethylumbelliferyl Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Diethylumbelliferyl phosphate (B84403) (DEUP), a potent cholesterol esterase inhibitor. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Diethylumbelliferyl phosphate is classified as acutely toxic if swallowed and requires careful handling.[1] Before beginning any procedure involving this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, a face shield, and a lab coat.[1] For handling larger quantities or when there is a risk of aerosolization, a type P2 (EN 143) or N95 (US) respirator is recommended.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Ingestion Hazard: this compound is fatal if swallowed.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation:
-
All waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated hazardous waste container.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (such as DMSO, in which it is soluble) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for the disposal of acutely toxic chemical waste.[3] The precautionary statement P501 specifically directs users to dispose of the contents and container at an approved waste disposal plant.[1]
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₇O₆P |
| Molecular Weight | 312.25 g/mol |
| Appearance | Colorless to yellow oil |
| Purity | ≥98% (HPLC) |
| Solubility | >5 mg/mL in DMSO |
| Storage Temperature | -20°C |
| Hazard Class | 6.1A - Combustible acute toxic Cat. 1 and 2[1] |
| UN Number | 2811 |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethylumbelliferyl Phosphate
Researchers and scientists working with Diethylumbelliferyl phosphate (B84403) must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Classification and Personal Protective Equipment
Diethylumbelliferyl phosphate is classified as acutely toxic if swallowed (Acute Toxicity 2, Oral), carrying the hazard statement H300. The appropriate signal word for this substance is "Danger," and it is represented by the GHS06 pictogram, the skull and crossbones.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Essential to protect against potential splashes. A face shield should be worn in conjunction with goggles for maximum protection.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's resistance chart for the specific solvent being used. Change gloves immediately if they become contaminated.[1][2] |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect skin and clothing.[2] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | Type P2 (EN 143) respirator cartridges or a dust mask type N95 (US). | A respirator is recommended, especially when handling the solid compound, to prevent inhalation of fine particles.[1] All work with the powdered form should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate use in a laboratory setting.
-
Preparation and Weighing:
-
Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
Perform all weighing of the solid this compound within a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
-
-
Solution Preparation:
-
Consult the product's data sheet for solubility information. This compound is soluble in DMSO (>5 mg/mL) and water (50 mg/mL).[1]
-
In the chemical fume hood, add the desired solvent to the accurately weighed powder in a suitable, clearly labeled container (e.g., a vial or flask).
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Storage:
-
Solid Form: Store the solid compound in a tightly sealed container in a designated, well-ventilated, and secure area at -20°C.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C. Refer to the product-specific datasheet for detailed stability information.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, weighing papers, and gloves, must be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
